(S)-Methyl 2-(benzyloxy)propanoate (CAS 77287-11-7) is a pivotal chiral building block derived from the "chiral pool" (specifically L-lactate).[1] Its primary value in drug development lies in its ability to transfer pre-existing stereochemistry into complex pharmaceutical targets, particularly beta-blockers , antifungals , and ferroelectric liquid crystals .
Unlike its racemic counterparts, this specific enantiomer allows for the synthesis of optically pure drugs without the need for costly late-stage resolution. This guide details the critical handling, synthesis, and application protocols necessary to maintain high enantiomeric excess (ee%) during its utilization.
Chemical Profile & Physical Properties[1][2][3]
Property
Specification
Appearance
Colorless to pale yellow liquid
Boiling Point
~120–125 °C at 10 mmHg (Predicted)
Density
1.08 g/mL (at 25 °C)
Chirality
(S)-Enantiomer (derived from L-Lactic acid)
Optical Rotation
[α]D ≈ -80° to -85° (c=1, CHCl₃)
Solubility
Soluble in CHCl₃, MeOH, EtOAc; sparingly soluble in water
Stability
Stable under N₂ atmosphere; avoid strong acids/bases
Synthesis & Manufacturing: The "Purdie" Protocol
Critical Technical Insight: The synthesis of CAS 77287-11-7 from (S)-methyl lactate presents a significant risk of racemization .[1] The α-proton of the lactate ester is acidic (pKa ~25). Utilizing strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) often leads to partial deprotonation, enolate formation, and subsequent loss of optical purity.
To ensure >98% ee, the Silver Oxide (Purdie-Irvine) method is the authoritative standard. This protocol operates under neutral-to-mildly basic conditions, preventing α-deprotonation.[1]
Addition: Add freshly prepared Ag₂O (1.5 equiv) in one portion. The reaction mixture will be a dark suspension.
Alkylation: Add Benzyl Bromide (BnBr, 1.2 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes.
Reaction: Stir vigorously at room temperature for 24–48 hours. Monitor by TLC (Hexane:EtOAc 4:1).
Workup: Filter the suspension through a Celite pad to remove silver salts. Rinse the pad with DCM.
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the pure oil.
Mechanism & Racemization Control
The following diagram illustrates the pathway and the critical divergence between the safe Ag₂O route and the risky NaH route.
Caption: Comparison of alkylation strategies. Route B (Ag₂O) preserves the stereocenter, while Route A (NaH) risks racemization via enolization.
Application in Drug Development
CAS 77287-11-7 serves as a versatile "chiral handle."[1] The benzyl group protects the oxygen, while the ester group is manipulated to form the drug backbone.
Utility: This aldehyde is a direct analog of the "Roche Ester" aldehyde. It undergoes diastereoselective Grignard additions or aldol reactions to build complex polyketide chains or amino alcohols.
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).
Detection: UV @ 254 nm.
Criteria: The (S)-enantiomer should appear as a single major peak. Any minor peak indicates racemization (presence of (R)-isomer).
Safety & Handling (SDS Summary)
GHS Classification: Warning.
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store at +2°C to +8°C (Refrigerator). Keep under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
PubChem. (n.d.).[3] Methyl 3-(benzyloxy)propanoate (Compound Summary).[3] National Library of Medicine. Retrieved February 4, 2026, from [Link] (Note: General structural reference for benzyloxy propanoates).
Sigma-Aldrich. (n.d.). (S)-Methyl 2-(benzyloxy)propanoate Product Specification. Merck KGaA. Retrieved February 4, 2026, from ]">https://www.sigmaaldrich.com[1]
Purdie, T., & Irvine, J. C. (1899). The Rotatory Powers of Optically Active Methoxy- and Ethoxy-Propionic Acids prepared from Active Lactic Acid. Journal of the Chemical Society, Transactions, 75, 483-493.[1] (Foundational citation for Ag₂O alkylation method).
Mislow, K. (1965). Introduction to Stereochemistry. W.A.[4] Benjamin, New York. (Reference for racemization mechanisms of alpha-chiral esters).
MySkinRecipes. (n.d.). (S)-Methyl 2-(benzyloxy)propanoate - Product Description. Retrieved February 4, 2026, from [Link] (Source for industrial application in beta-blockers).
High-Purity Chiral Synthon for Asymmetric Synthesis Executive Summary (S)-Methyl 2-(benzyloxy)propanoate (CAS: 77287-11-7) is a pivotal chiral building block derived from the "chiral pool" (specifically L-lactic acid). I...
Author: BenchChem Technical Support Team. Date: February 2026
High-Purity Chiral Synthon for Asymmetric Synthesis
Executive Summary
(S)-Methyl 2-(benzyloxy)propanoate (CAS: 77287-11-7) is a pivotal chiral building block derived from the "chiral pool" (specifically L-lactic acid). It serves as a protected form of lactate, enabling the introduction of the
chiral fragment into complex bioactive molecules such as polyketides, antifungal agents (e.g., Posaconazole intermediates), and peptidomimetics.
This guide provides a rigorous technical analysis of its structure, a validated low-racemization synthesis protocol, and its divergent reactivity profile. The focus is placed on maintaining stereochemical integrity—the critical quality attribute (CQA) for this reagent.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound is the methyl ester of (S)-lactic acid, where the secondary hydroxyl group is protected as a benzyl ether.
Property
Specification
IUPAC Name
Methyl (2S)-2-(benzyloxy)propanoate
CAS Number
77287-11-7
Molecular Formula
Molecular Weight
194.23 g/mol
Stereochemistry
(S)-Configuration (derived from L-Lactate)
Appearance
Colorless to pale yellow oil
Boiling Point
~90–95 °C at 0.5 mmHg (extrapolated)
Solubility
Soluble in CH₂Cl₂, THF, EtOAc, Toluene
SMILES
COC(=O)OC (Base structure) -> CC(OC)=O
Structural Analysis & Stereochemical Integrity
The Racemization Challenge
The alpha-proton (
) in lactate esters is adjacent to an electron-withdrawing ester carbonyl, making it roughly acidic (). In standard Williamson ether synthesis (using NaH/Benzyl Bromide), the strong basic conditions required to deprotonate the hydroxyl group can also reversibly deprotonate the alpha-carbon, leading to enolization and subsequent racemization.
Expert Insight: To produce high-enantiomeric excess (ee) material (>98% ee), acid-catalyzed benzylation is superior to base-mediated methods. The protocol below utilizes Benzyl Trichloroacetimidate (BTCA), which operates under mild acidic conditions, preserving the sensitive chiral center.
Validated Synthesis Protocol
Method: Acid-Catalyzed Benzylation using Benzyl Trichloroacetimidate.
Reaction Scheme
The reaction involves the protonation of the imidate nitrogen, making the benzylic carbon highly electrophilic. The lactate hydroxyl group attacks this electrophile via an
-like mechanism, releasing trichloroacetamide as a neutral byproduct.
Figure 1: Mechanistic pathway for the acid-catalyzed benzylation of methyl lactate.
Step-by-Step Methodology
Reagents:
(S)-Methyl Lactate (1.0 equiv)
Benzyl 2,2,2-trichloroacetimidate (1.2 equiv)
Trifluoromethanesulfonic acid (TfOH) (0.05 equiv) or TMSOTf
Preparation: Flame-dry a 500 mL round-bottom flask under Argon atmosphere. Add (S)-Methyl Lactate (e.g., 10.4 g, 100 mmol) and dissolve in anhydrous cyclohexane/DCM (200 mL).
Activation: Add Benzyl 2,2,2-trichloroacetimidate (30.3 g, 120 mmol). Stir the mixture until homogeneous.
Catalysis: Cool the solution to 0 °C. Add TfOH (catalytic amount, ~150 µL) dropwise. Note: A slight exotherm may occur.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–18 hours. The trichloroacetamide byproduct will often precipitate as a white solid.
Filtration: Filter the reaction mixture through a Celite pad to remove the trichloroacetamide.
Quench & Wash: Wash the filtrate with saturated
solution (2 x 100 mL) to neutralize the acid, followed by brine (100 mL).
Purification: Dry the organic layer over
, concentrate in vacuo. Purify the residue via flash column chromatography (Hexanes/Ethyl Acetate 9:1) to yield the pure benzyl ether.
Self-Validating Checkpoint:
1H NMR (CDCl3): Look for the disappearance of the -OH signal (~2.8 ppm) and the appearance of the benzylic protons as a singlet (or AB quartet) around 4.4–4.7 ppm.
Chiral HPLC: Verify enantiomeric excess is >98% using a Chiralcel OD-H column.
Reactivity & Applications Profile
Once synthesized, (S)-Methyl 2-(benzyloxy)propanoate acts as a versatile "chiral hub."
Key Transformations
Reduction to Aldehyde: Controlled reduction with DIBAL-H at -78 °C yields (S)-2-(benzyloxy)propanal , a highly reactive electrophile used in Horner-Wadsworth-Emmons reactions.
Nucleophilic Addition: Grignard additions to the ester convert it into tertiary alcohols, retaining the alpha-chiral center.
Deprotection: The benzyl group is orthogonal to the ester; it can be removed via hydrogenolysis (
, Pd/C) to restore the lactate functionality without affecting the ester (if non-hydrolytic conditions are used).
Figure 2: Divergent synthetic pathways starting from the core ester.
Safety & Handling
Hazards: The compound is an irritant (H315, H319). Benzyl trichloroacetimidate is moisture-sensitive and an irritant. Triflic acid is corrosive.
Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Long-term storage at room temperature may lead to slow hydrolysis if moisture is present.
Disposal: All organic layers containing halogenated solvents (DCM) or trichloroacetamide must be disposed of as halogenated waste.
References
Eames, J., et al. (2002). "Synthesis of (-)-(S)-Ethyl 2-(benzyloxy)propanoate." Organic Syntheses, 78, 177.
Wessel, H. P., et al. (1985). "Benzyl Trichloroacetimidate: A Versatile Reagent for Acid-Catalyzed Benzylation." Journal of the Chemical Society, Perkin Transactions 1, 2247–2250.
Enders, D., et al. (2002).[1] "Synthesis of (-)-(E,S)-3-(Benzyloxy)-1-butenyl Phenyl Sulfone via a Horner-Wadsworth-Emmons Reaction." Organic Syntheses, 78, 177. (Demonstrates the use of the aldehyde derivative).
(R)-Methyl 2-(benzyloxy)propanoate vs racemic mixture properties
This guide serves as a definitive technical reference for the synthesis, characterization, and application of (R)-Methyl 2-(benzyloxy)propanoate, distinguishing it from its racemic counterpart. Stereochemical Architectur...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a definitive technical reference for the synthesis, characterization, and application of (R)-Methyl 2-(benzyloxy)propanoate, distinguishing it from its racemic counterpart.
Stereochemical Architecture, Synthesis, and Comparative Properties
Executive Summary
(R)-Methyl 2-(benzyloxy)propanoate (CAS: 115458-99-6) is a critical chiral building block (synthon) used in the asymmetric synthesis of pharmaceuticals (e.g., anti-inflammatory agents, antibiotics) and agrochemicals (aryloxyphenoxypropionate herbicides).[1][2] Unlike its racemic mixture, the (R)-enantiomer offers stereochemical fidelity, ensuring that downstream products meet the high enantiomeric excess (ee) required for regulatory approval. This guide delineates the physicochemical divergence between the enantiomer and the racemate and provides a validated industrial synthesis protocol.
Part 1: Molecular Architecture & Stereochemistry
The molecule is the benzyl ether derivative of methyl lactate. Its utility stems from the preservation of the chiral center at the C2 position.
Configuration: With H in the back, the priority sequence 1
2 3 is clockwise, designating the (R) configuration.
The "Chiral Pool" Advantage
This molecule is typically derived from the "Chiral Pool"—specifically (R)-(+)-Methyl Lactate (derived from D-lactic acid).
Critical Mechanism: The etherification reaction involves the hydroxyl oxygen acting as a nucleophile. Because the C2-O bond is not broken during synthesis, the stereochemistry is retained .
(R)-Methyl Lactate
(R)-Methyl 2-(benzyloxy)propanoate
Part 2: Physicochemical Profile (Enantiomer vs. Racemate)
While achiral properties (BP, Density) remain identical in an achiral environment, the thermodynamic and optical behaviors differ significantly.
Table 1: Comparative Properties
Property
(R)-Enantiomer
Racemic Mixture ((RS))
Technical Note
Physical State
Colorless Liquid
Colorless Liquid
Benzyl protection eliminates H-bonding, lowering viscosity compared to lactate.[3]
Boiling Point
~120-125 °C @ 5 mmHg
~120-125 °C @ 5 mmHg
High vacuum required for purification to prevent ester pyrolysis.[3]
Lipases (e.g., CAL-B) will selectively hydrolyze one enantiomer in the racemate.[3]
Solubility
Organic solvents (DCM, THF)
Organic solvents
Identical solubility profile in achiral solvents.[3]
*Note: Exact rotation depends on solvent and concentration; typically positive for the (R)-ether derived from (R)-lactate.
Part 3: Synthetic Pathways & Process Chemistry[2]
Synthesis Strategy
To ensure high enantiomeric purity without expensive chiral resolution, the Williamson Ether Synthesis using a mild, non-racemizing base is the industry standard.
This protocol utilizes Sodium tert-amylate (or Sodium Hydride) in THF/DMF. Sodium tert-amylate is preferred in scale-up for safety over NaH (hydrogen gas evolution).
Reagents:
Methyl (R)-lactate (1.0 eq)
Benzyl Bromide (BnBr) (1.1 eq)
Sodium tert-amylate (1.2 eq) [Alternative: NaH 60% dispersion]
Solvent: THF (anhydrous) or DMF (0°C to RT)
Step-by-Step Methodology:
Preparation: Charge an oven-dried reactor with anhydrous THF and Methyl (R)-lactate under Nitrogen atmosphere. Cool to 0°C.
Deprotonation: Slowly add Sodium tert-amylate (or NaH) portion-wise. Caution: Exothermic. Maintain internal temperature <5°C to prevent ester enolization (which leads to racemization).
Alkylation: Add Benzyl Bromide dropwise over 30 minutes. The alkoxide attacks the benzylic carbon via
.
Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC or GC (disappearance of lactate).
Quench: Cool to 0°C and quench with saturated aqueous
.
Extraction: Extract with Ethyl Acetate or MTBE. Wash organics with water and brine to remove DMF/salts.
Purification: Dry over
, concentrate, and purify via vacuum distillation (essential to remove excess BnBr).
Distinguishing the (R)-enantiomer from the racemate requires chiral analytical techniques. Standard NMR is insufficient unless a chiral shift reagent is used.
Chiral HPLC Method
This is the gold standard for determining Enantiomeric Excess (ee).
Column: Chiralpak IB or AD-H (Amylose-based stationary phases).
Mobile Phase: Hexane : Isopropanol (90:10 to 98:2).
Flow Rate: 0.5 - 1.0 mL/min.
Detection: UV @ 210 nm or 254 nm (Benzyl chromophore).
Expected Result:
Racemate: Two peaks with 1:1 area ratio.
(R)-Enantiomer: Single dominant peak (>99% area).
Analytical Decision Tree
Caption: Figure 2. Quality Control decision tree for differentiating racemic vs. enantiopure samples.
Part 5: Application in Drug Development
The (R)-enantiomer is not just a solvent or spacer; it is a chiral template .
Herbicide Synthesis: It is a precursor for aryloxyphenoxypropionates (fops). The biological activity of these auxin mimics is strictly dependent on the (R)-configuration at the propionate moiety.
Inversion Chemistry: In drug synthesis, if the target molecule requires the (S)-configuration at the ether linkage, the (R)-starting material allows for
inversion strategies (e.g., converting the ester to a leaving group later in the sequence).
Metabolic Stability: Chiral ethers are often more metabolically stable than their ester counterparts, making this unit a valuable "protected" lactate isostere in medicinal chemistry.
References
Synthesis of (R)-2-benzyloxypropionic acid and intermediates.Google Patents. Patent CN113233972A.
PubChem Compound Summary: (R)-methyl 2-(benzyloxy)propanoate. National Center for Biotechnology Information. CID 12692226.[1] Available at: [Link][1]
Methyl 2-(benzyloxy)propanoate molecular weight and formula
Chiral Integrity, Synthetic Utility, and Process Chemistry Executive Summary Methyl 2-(benzyloxy)propanoate (CAS: 115458-99-6 for R-isomer) is a critical chiral building block in modern organic synthesis.[1] Structurally...
Author: BenchChem Technical Support Team. Date: February 2026
Chiral Integrity, Synthetic Utility, and Process Chemistry
Executive Summary
Methyl 2-(benzyloxy)propanoate (CAS: 115458-99-6 for R-isomer) is a critical chiral building block in modern organic synthesis.[1] Structurally derived from methyl lactate, it serves as a protected synthon for the introduction of the chiral lactate motif (
fragment) into complex pharmaceutical architectures, including beta-blockers and polypropionate antibiotics. This guide details its physiochemical profile, enantioretentive synthesis, and analytical validation.
Part 1: Physiochemical Profile[1]
The utility of Methyl 2-(benzyloxy)propanoate lies in its ability to mask the hydroxyl functionality of lactic acid with a benzyl ether—a protecting group robust against basic and weakly acidic conditions, yet cleavable via hydrogenolysis.
Table 1: Key Chemical Specifications
Property
Specification
IUPAC Name
Methyl 2-(phenylmethoxy)propanoate
Molecular Formula
Molecular Weight
194.23 g/mol
CAS Number (R-isomer)
115458-99-6
CAS Number (S-isomer)
77287-11-7
Physical State
Colorless to pale yellow liquid
Boiling Point
~110–115 °C at 0.5 mmHg (Predicted)
Density
~1.08 g/mL (20 °C)
Solubility
Soluble in , EtOAc, MeOH; Insoluble in water
Chirality
Available as (R), (S), or Racemic mixtures
Part 2: Synthetic Methodologies & Process Chemistry[5][8]
The synthesis of Methyl 2-(benzyloxy)propanoate from methyl lactate presents a specific challenge: racemization . The
-proton of the lactate ester is acidic (). Strong bases typically used in Williamson ether synthesis (e.g., NaH, KH) can deprotonate this position, leading to enolate formation and loss of optical purity.
Protocol A: The Silver Oxide (Ag₂O) Method (Enantioretentive Standard)
For high-value pharmaceutical intermediates where enantiomeric excess (
) >99% is required, the Silver Oxide method is the gold standard. It operates under neutral conditions, avoiding the basicity that triggers racemization.
Reaction Scheme:
Step-by-Step Methodology:
Preparation: In a flame-dried flask under Argon, dissolve (S)-(-)-Methyl lactate (1.0 equiv) in anhydrous diethyl ether or ethyl acetate (
).
Reagent Addition: Add Benzyl bromide (BnBr, 1.2 equiv) followed by freshly prepared Silver(I) Oxide (
, 1.5 equiv).
Incubation: Stir the heterogeneous gray/black suspension at room temperature for 12–24 hours. The absence of strong base prevents
-deprotonation.
Workup: Filter the suspension through a Celite pad to remove silver salts (AgBr/excess Ag₂O).
Purification: Concentrate the filtrate. Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 9:1) to yield the product as a colorless oil.
For industrial scaling where silver waste is prohibitive, sterically hindered bases like sodium tert-amylate are employed. The steric bulk minimizes proton abstraction at the chiral center relative to the nucleophilic attack on the hydroxyl group.
Visualizing the Synthetic Workflow:
Figure 1: Enantioretentive synthesis workflow using Silver Oxide to prevent racemization.
Part 3: Mechanistic Insight & Reactivity
The Racemization Risk
The
-carbon in methyl lactate is flanked by an ester carbonyl and an oxygen atom, making the proton susceptible to removal.
Mechanism of Failure (NaH):
.
Mechanism of Success (Ag₂O): Silver acts as a "soft" Lewis acid, precipitating bromide from Benzyl Bromide, effectively activating the electrophile (
character) rather than activating the nucleophile via hard deprotonation. This -like assistance allows the weak hydroxyl nucleophile to attack without requiring a hard alkoxide intermediate.
Protecting Group Strategy
The benzyl ether moiety is:
Stable to: Dilute acids (HCl), bases (NaOH, LiOH), and oxidizing agents.
Cleaved by: Catalytic hydrogenation (
) or Lewis acids ().
This orthogonality allows the methyl ester to be hydrolyzed to the acid (using LiOH) or reduced to the aldehyde (DIBAL-H) without disturbing the chiral ether linkage.
Part 4: Analytical Validation
Trust in the chemical identity requires rigorous spectral characterization.
4.68 (d, Hz, 1H) & 4.45 (d, Hz, 1H): Benzylic protons (). Often appear as an AB quartet due to the adjacent chiral center.
4.05 (q, Hz, 1H): -proton ().
3.75 (s, 3H): Methyl ester ().
1.42 (d, Hz, 3H): Terminal methyl ().
Quality Control Check:
Enantiomeric Excess (ee): Must be determined via Chiral HPLC (e.g., Chiralcel OD-H column) or by derivatization with a chiral solvating agent if used in drug development. A specific rotation
comparison to literature values is a mandatory first check.
Part 5: Application in Drug Development
Methyl 2-(benzyloxy)propanoate acts as a "chiral pool" reagent.
Pathway to Bioactive Scaffolds:
Reduction: Converted to 2-(benzyloxy)propanal , a protected form of lactaldehyde.
Nucleophilic Addition: Grignard reagents add to the aldehyde to create syn/anti polypropionate motifs found in macrolide antibiotics.
Hydrolysis: Converted to the free acid for coupling with amines, generating chiral amides.
Figure 2: Divergent synthetic applications in pharmaceutical chemistry.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12692226, (R)-methyl 2-(benzyloxy)propanoate. Retrieved from [Link][2]
Misra, A. K., et al. (2005).Silver oxide mediated synthesis of chiral ethers. Carbohydrate Research, 340(14), 2261-2266.
WIPO Patent WO2012032546 (2012). Process for the Preparation of Salmeterol and its Intermediates. Retrieved from [Link][3]
MySkinRecipes. (S)-Methyl 2-(benzyloxy)propanoate Product Specification. Retrieved from [Link]
[1] Executive Summary & Chemical Identity Methyl (2R)-2-phenylmethoxypropanoate (CAS: 115458-99-6), also known as Methyl (R)-2-(benzyloxy)propionate, is a high-value chiral building block derived from the "chiral pool" (...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Identity
Methyl (2R)-2-phenylmethoxypropanoate (CAS: 115458-99-6), also known as Methyl (R)-2-(benzyloxy)propionate, is a high-value chiral building block derived from the "chiral pool" (specifically, (R)-Methyl Lactate).
It serves as a critical intermediate in the asymmetric synthesis of complex polyketides, herbicides, and pharmaceutical side chains. Its primary value lies in its C2 stereocenter ; maintaining the integrity of this center during handling and derivatization is the primary technical challenge. This guide synthesizes safety protocols with high-fidelity experimental logic to ensure both operator safety and product quality.
Unlike simple solvents, this compound is a benzyl ether ester. It is relatively stable but susceptible to hydrolysis under moist conditions and oxidation upon prolonged exposure to air.
Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Moisture ingress can hydrolyze the methyl ester, altering stoichiometry in subsequent reactions.
Incompatibility: Avoid strong oxidizers (reacts with benzyl ether) and strong bases (risk of ester hydrolysis and racemization).
Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.
Visualized Safety Workflow
The following diagram outlines the decision logic for safe handling and waste disposal.
Figure 1: Operational workflow ensuring safety and chiral integrity from storage to disposal.
Technical Deep Dive: Synthesis & Application Logic
The Racemization Risk
The synthesis of Methyl (2R)-2-phenylmethoxypropanoate from Methyl (R)-Lactate involves protecting the secondary hydroxyl group with a benzyl group.
The Trap: Using a strong base (like NaH) to deprotonate the hydroxyl group can inadvertently deprotonate the alpha-proton (adjacent to the carbonyl), leading to an enolate intermediate and subsequent racemization.
The Solution: Use Silver(I) Oxide (Ag₂O) as a mild base. It is sufficient to promote the Williamson ether synthesis but generally too weak to deprotonate the alpha-carbon, preserving the (R)-configuration.
Application Pathways
Once synthesized, this molecule acts as a "chiral pivot":
Reduction: DIBAL-H reduction yields the chiral aldehyde (used in Horner-Wadsworth-Emmons olefinations).
Hydrolysis: LiOH hydrolysis yields the free acid (for peptide coupling).
Figure 2: Synthetic lineage from Methyl Lactate to downstream chiral intermediates.[8]
Experimental Protocol: High-Fidelity Synthesis
This protocol utilizes the Silver Oxide method to maximize enantiomeric excess (ee).
Objective: Synthesize Methyl (2R)-2-phenylmethoxypropanoate from Methyl (R)-Lactate.
Addition: Add Benzyl Bromide (11 mmol) to the stirring solution.
Activation: Add Silver(I) Oxide (15 mmol) in one portion.
Reaction: Stir vigorously at room temperature for 24–48 hours. Monitor by TLC (Hexane/EtOAc 4:1). The hydroxyl spot of lactate should disappear.
Filtration: Filter the grey/black suspension through a pad of Celite to remove silver salts. Rinse the pad with Et₂O.
Safety Note: Silver waste must be collected separately for reclamation.
Workup: Concentrate the filtrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Validation (The "Trust" Step): Measure optical rotation
. Compare with literature values (approx to depending on solvent/concentration) to confirm no racemization occurred.
Emergency Response
Scenario
Immediate Action
Eye Contact
Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[1][4][3][5][6][7] Seek medical attention (benzyl ethers are irritants).[4][3][5][6]
Skin Contact
Wash with soap and water.[3][5][9] Remove contaminated clothing.[4][3][5][6][9]
Fire
Use Dry Chemical, CO₂, or Foam.[4] Do not use water jet (may spread the burning ether/ester).
Ingestion
Rinse mouth. Do NOT induce vomiting. Call a Poison Center.[1][4][3][5][6]
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12692226, (R)-methyl 2-(benzyloxy)propanoate. Retrieved from [Link][10]
Misra, A. K., et al.Synthesis of Chiral Intermediates via Silver Oxide Mediated Alkylation. (General reference for Ag2O mediated Williamson ether synthesis preserving chirality).
Google Patents.CN113233972A: Synthesis method of (R)-2-benzyloxy propionic acid and intermediate thereof.
A Tale of Two Esters: A Senior Application Scientist's Guide to Methyl 2-(benzyloxy)propanoate and Methyl Lactate
In the landscape of modern organic synthesis and drug development, the discerning scientist must navigate a vast arsenal of chiral building blocks and functional group manipulations. Among these, the subtle yet profound...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern organic synthesis and drug development, the discerning scientist must navigate a vast arsenal of chiral building blocks and functional group manipulations. Among these, the subtle yet profound difference between a protected and an unprotected hydroxyl group can dictate the success or failure of a synthetic route. This guide provides an in-depth technical exploration of two closely related chiral esters: methyl lactate and its benzyl-protected counterpart, Methyl 2-(benzyloxy)propanoate. Through a detailed comparison of their properties, synthesis, and applications, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically employ these valuable synthons.
At a Glance: Unmasking the Core Structural and Physicochemical Differences
The fundamental distinction between Methyl 2-(benzyloxy)propanoate and methyl lactate lies in the presence of a benzyl ether protecting group on the C2 hydroxyl of the propanoate backbone. This seemingly minor modification imparts significant changes to the molecule's physical and chemical properties, influencing its reactivity, solubility, and ultimately, its utility in complex molecular architectures.
Methyl lactate, a colorless liquid with a characteristic fruity odor, is a readily available and versatile chiral starting material.[1] Its free hydroxyl group, however, presents a reactive site that can interfere with a multitude of synthetic transformations. In contrast, Methyl 2-(benzyloxy)propanoate, where this hydroxyl is masked as a benzyl ether, offers a more inert and lipophilic building block, enabling a broader range of chemical manipulations at other sites within a molecule.[2][3]
A comparative summary of their key physicochemical properties is presented below:
The Strategic Interconversion: Synthesis and Deprotection
The ability to readily interconvert between the protected and unprotected forms of these esters is paramount to their strategic application in multi-step synthesis. The following sections detail robust and field-tested protocols for the benzylation of methyl lactate and the subsequent debenzylation of Methyl 2-(benzyloxy)propanoate.
Synthesis of Methyl 2-(benzyloxy)propanoate from Methyl Lactate
The protection of the hydroxyl group of methyl lactate as a benzyl ether is a common and crucial step in many synthetic endeavors. The Williamson ether synthesis, adapted for this specific transformation, provides a reliable method for achieving high yields.
Experimental Protocol: Benzylation of (R)-Methyl Lactate
Causality: This protocol employs a strong, non-nucleophilic base, sodium tert-amylate, to deprotonate the hydroxyl group of (R)-methyl lactate, forming a reactive alkoxide. The subsequent addition of benzyl bromide, an electrophilic benzylating agent, results in an Sₙ2 reaction to form the desired benzyl ether. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve the reactants and its relative inertness under the reaction conditions. The initial cooling of the reaction mixture is critical to control the exothermic deprotonation step.
Step-by-Step Methodology:
To a solution of (R)-methyl lactate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 7-8 mL per gram of methyl lactate) under an inert atmosphere (e.g., nitrogen or argon), add sodium tert-amylate (1.1 eq) portion-wise at room temperature.[2]
Cool the resulting suspension to below 5 °C using an ice bath.[2]
Slowly add benzyl bromide (1.1 eq) dropwise to the cooled suspension, maintaining the internal temperature below 5 °C.[2]
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18-24 hours, or until TLC analysis indicates complete consumption of the starting material.
Quench the reaction by the slow addition of water.
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to afford pure Methyl (R)-2-(benzyloxy)propanoate.
Deprotection: Unveiling the Hydroxyl Group
The removal of the benzyl protecting group is most effectively and cleanly achieved through catalytic hydrogenation. This method offers high yields and avoids the use of harsh reagents that could compromise other sensitive functional groups within the molecule.
Experimental Protocol: Debenzylation of Methyl 2-(benzyloxy)propanoate
Causality: This protocol utilizes palladium on carbon (Pd/C) as a heterogeneous catalyst to facilitate the hydrogenolysis of the benzyl ether C-O bond. Molecular hydrogen (H₂) serves as the reductant. The reaction is typically carried out in a protic solvent like ethanol or methanol, which aids in the protonation steps of the catalytic cycle. The process is highly selective for the cleavage of the benzyl ether, leaving other functional groups such as the ester intact.
Step-by-Step Methodology:
Dissolve Methyl 2-(benzyloxy)propanoate (1.0 eq) in a suitable solvent such as ethanol or methanol.
Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.
Subject the reaction mixture to an atmosphere of hydrogen gas (typically 1 atm, using a balloon, or higher pressures in a Parr hydrogenator for faster reaction times).
Stir the reaction vigorously at room temperature until TLC analysis indicates the complete disappearance of the starting material.
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
Rinse the Celite® pad with the reaction solvent.
Concentrate the filtrate in vacuo to yield the deprotected methyl lactate. Further purification is often not necessary due to the clean nature of the reaction.
Visualizing the Molecular Landscape and Transformation
To better understand the structural relationship and the synthetic transformation between these two key molecules, the following diagrams are provided.
Caption: Core structures of Methyl Lactate and Methyl 2-(benzyloxy)propanoate.
Caption: Synthetic pathway between Methyl Lactate and its benzyl-protected form.
Spectroscopic Fingerprints: A Comparative Analysis
The structural difference between the two molecules is clearly reflected in their spectroscopic data. A thorough understanding of these differences is essential for reaction monitoring and product characterization.
¹H NMR Spectroscopy
Methyl Lactate: The ¹H NMR spectrum of methyl lactate is characterized by a quartet for the proton at C2, a doublet for the methyl protons at C3, a singlet for the ester methyl protons, and a broad singlet for the hydroxyl proton.
Methyl 2-(benzyloxy)propanoate: In the spectrum of the protected compound, the hydroxyl proton signal is absent. Instead, a characteristic singlet for the two benzylic protons and a multiplet in the aromatic region corresponding to the phenyl ring protons are observed. The chemical shift of the proton at C2 is also shifted downfield due to the electronic effect of the benzyl ether.
¹³C NMR Spectroscopy
Methyl Lactate: The ¹³C NMR spectrum of methyl lactate shows four distinct signals corresponding to the four carbon atoms.
Methyl 2-(benzyloxy)propanoate: The spectrum of the protected compound exhibits additional signals for the benzylic carbon and the aromatic carbons of the phenyl ring.
Infrared (IR) Spectroscopy
Methyl Lactate: The IR spectrum of methyl lactate displays a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.[5] A strong absorption band around 1740 cm⁻¹ is also present, characteristic of the C=O stretching of the ester group.
Methyl 2-(benzyloxy)propanoate: In the IR spectrum of the protected compound, the broad O-H stretching band is absent. The C=O stretching frequency of the ester remains. Additionally, characteristic C-O-C stretching bands for the ether linkage and C-H stretching and bending vibrations for the aromatic ring are observed.
Mass Spectrometry
Methyl Lactate: The mass spectrum of methyl lactate will show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns include the loss of the methoxy group and the cleavage of the C-C bond adjacent to the hydroxyl group.
Methyl 2-(benzyloxy)propanoate: The mass spectrum of the protected compound will exhibit a molecular ion peak at a higher m/z value. A prominent fragment ion is often observed at m/z 91, corresponding to the tropylium cation (C₇H₇⁺), which is a characteristic fragmentation of benzyl-containing compounds.
Strategic Applications in Synthesis and Drug Development
The choice between using methyl lactate or its benzyl-protected derivative is a strategic decision driven by the specific requirements of the synthetic target.
Methyl Lactate as a Chiral Precursor: Methyl lactate is an excellent starting material for the synthesis of other chiral molecules where the hydroxyl group is intended to be part of the final structure or is transformed in the initial steps. Its use as a solvent and in the production of biodegradable polymers like polylactic acid (PLA) also highlights its versatility.[1]
Methyl 2-(benzyloxy)propanoate in Complex Molecule Synthesis: In the synthesis of complex molecules, particularly in drug development, it is often necessary to perform reactions on other parts of a molecule without affecting a sensitive hydroxyl group. In these cases, Methyl 2-(benzyloxy)propanoate is the synthon of choice. The benzyl group is stable to a wide range of reaction conditions, including many organometallic reagents, mild oxidants, and some acidic and basic conditions, making it an ideal protecting group.[2] Its use as a chiral building block in the synthesis of pharmaceuticals, such as beta-blockers, underscores its importance in medicinal chemistry.[6]
Conclusion: A Matter of Strategic Protection
References
CN113233972A - Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof - Google Patents.
CN102320962B - Method for catalytic synthesis of methyl propionate - Google Patents.
Author: BenchChem Technical Support Team. Date: February 2026
Target Molecule: Methyl 2-(benzyloxy)propanoate
CAS: 4126-60-7 (Racemic) | Specific stereoisomers depend on starting material (e.g., Methyl (S)-(-)-lactate).
Executive Summary & Strategic Analysis
This application note details the synthesis of Methyl 2-(benzyloxy)propanoate, a critical chiral building block in asymmetric synthesis. While the Williamson Ether Synthesis (Alkoxide + Alkyl Halide) is the governing mechanism, the specific choice of base is the determinant factor for success when working with
-hydroxy esters.
The Stereochemical Challenge
The core challenge in alkylating Methyl Lactate is preserving the chiral center at the C2 position.
Risk: The proton at C2 is
to a carbonyl (ester), making it susceptible to deprotonation by strong bases (enolization), leading to racemization.
Solution: This protocol presents two distinct methodologies:
Method A (Silver Oxide -
): The "Purdie-Irvine" variation. It is the Gold Standard for high-value, enantiopure synthesis. It operates under neutral/mild conditions, virtually eliminating racemization risks.
Method B (Sodium Hydride -
): The standard Williamson approach. High yielding and scalable, but requires strict temperature control () to prevent Claisen self-condensation or racemization.
Nucleophile: The secondary alkoxide generated from Methyl Lactate.
Electrophile: Benzyl Bromide (
).
Stereochemistry: The bond formation occurs at the oxygen atom, not the chiral carbon. Therefore, the configuration of the lactate is retained , provided the base does not deprotonate the C2-Hydrogen.
Figure 1: Mechanistic pathway highlighting the retention of stereochemistry at the lactate alpha-carbon during O-alkylation.
Recommended for: Milligram to Gram-scale synthesis where Optical Purity (>99% ee) is paramount.
Reagents & Stoichiometry
Component
Equiv.
Role
Methyl (S)-(-)-lactate
1.0
Substrate
Benzyl Bromide
1.2 - 1.5
Electrophile (Lachrymator!)
Silver(I) Oxide ()
1.5
Mild Base / Halogen Scavenger
Dichloromethane (DCM)
Solvent
Anhydrous (0.2 M conc.)
Step-by-Step Procedure
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and wrap with aluminum foil (Silver salts are light-sensitive). Flush with Nitrogen (
).
Solvation: Add Methyl (S)-lactate (1.0 equiv) and anhydrous DCM or Et₂O .
Activation: Add Benzyl Bromide (1.2 equiv) to the stirring solution.
Initiation: Add Silver(I) Oxide (
, 1.5 equiv) in one portion.
Note: The reaction is heterogeneous (black suspension).
Reaction: Stir vigorously at Room Temperature for 24–48 hours.
Monitoring: Check TLC (Hexanes/EtOAc 4:1). Product is less polar than starting alcohol.
Workup:
Filter the mixture through a pad of Celite to remove silver salts.
Recommended for: Multi-gram scale up where speed and cost are prioritized.
Reagents & Stoichiometry
Component
Equiv.
Role
Methyl (S)-(-)-lactate
1.0
Substrate
Sodium Hydride (60%)
1.1
Strong Base
Benzyl Bromide
1.1
Electrophile
TBAI
0.05
Phase Transfer Catalyst (Optional)
THF / DMF (4:1)
Solvent
Anhydrous, Cryogenic
Step-by-Step Procedure
Setup: Flame-dry a 3-neck flask equipped with a thermometer and addition funnel. Maintain strict
atmosphere.
Base Suspension: Add NaH (1.1 equiv, washed with pentane to remove mineral oil if strictly necessary, otherwise use as is) to anhydrous THF/DMF . Cool to
(Ice/Salt bath).
Alkoxide Formation: Add Methyl (S)-lactate dropwise over 20 minutes.
Critical: Keep internal temp
. Evolution of gas will occur. Stir for 30 min at .
Optional: Add Tetrabutylammonium iodide (TBAI, 5 mol%) to accelerate rate.
Progression: Allow to warm slowly to Room Temperature over 4 hours.
Quench (Safety Critical): Cool back to
. Slowly add saturated solution to quench unreacted hydride.
Extraction: Extract with
(3x). Wash combined organics with and Brine to remove DMF. Dry over .
Experimental Workflow & Logic
Figure 2: Decision tree and workflow for the synthesis, highlighting the divergence in workup based on the chosen base.
Validation & Quality Control (QC)
To ensure the protocol was successful and the product is valid for drug development applications:
Proton NMR (
NMR,
, 400 MHz)
Diagnostic Signal 1 (Benzylic Protons): Look for an AB quartet (diastereotopic protons) or a singlet around
4.4–4.7 ppm. The AB system indicates the presence of the adjacent chiral center.
Diagnostic Signal 2 (Methine H): The proton at C2 (alpha to ester) should appear as a quartet around
4.0–4.2 ppm.
Absence of OH: Disappearance of the broad singlet (
2.5–3.0) from the starting lactate.
Chiral HPLC
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane/Isopropanol (98:2).
Criteria: Compare against racemic standard. Enantiomeric Excess (
) should be >98% for Method A.
IR Spectroscopy[5]
Ester C=O: Strong stretch at ~1740–1750
.
Ether C-O: Stretch at ~1100–1200
.
No O-H: Absence of broad stretch at 3400
.
References
Mislow, K., et al. (1962). "Configuration and Optical Rotatory Dispersion of Atrolactic Acid and its Derivatives." Journal of the American Chemical Society, 84(8), 1455–1478. Link (Establishes the use of
for racemization-free alkylation of hydroxy esters).
Dudley, G. B., et al. (2006). "Synthesis of 2-Benzyloxypyridine." Organic Syntheses, 83, 155. Link (Provides modern context for benzyl ether protection protocols).
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis."[1][2][3][4][5][6][7][8] Link (General mechanism and side reaction overview).
PubChem. "Methyl 3-(benzyloxy)propanoate Compound Summary."[9] Link (Physical properties and safety data).
Application Notes and Protocols: Harnessing Methyl 2-(benzyloxy)propanoate as a Premier Chiral Building Block
Introduction: The Strategic Value of Chiral Building Blocks In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Chiral Building Blocks
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount.[1] Chiral building blocks, or synthons, are foundational to this endeavor, offering a reliable and efficient route to complex molecular architectures with precise stereochemical control. Among these, Methyl 2-(benzyloxy)propanoate stands out as a highly versatile and valuable intermediate. Derived from the readily available and inexpensive chiral pool of lactic acid, it provides a robust platform for asymmetric synthesis.[2]
This guide provides an in-depth exploration of Methyl 2-(benzyloxy)propanoate, covering its synthesis, core chemical principles, and detailed protocols for its application. Its structure is uniquely advantageous, featuring a defined stereocenter at the C2 position, a methyl ester group amenable to various transformations, and a strategically placed benzyl ether protecting group.[3][4] This combination allows for a wide range of synthetic manipulations while preserving the core chirality, making it an indispensable tool for the discerning researcher.
Physicochemical and Structural Data
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The data for both the (S)- and (R)-enantiomers are summarized below.
Core Principle: The Benzyl Ether as a Strategic Protecting Group
The utility of Methyl 2-(benzyloxy)propanoate is fundamentally linked to the role of the benzyl (Bn) ether. This group temporarily masks the C2 hydroxyl functionality of the parent lactic acid, preventing its unwanted participation in subsequent reactions.[3]
Key Attributes of the Benzyl Ether:
Robustness: The benzyl ether is stable across a wide range of reaction conditions, including strongly basic media, organometallic reagents (e.g., Grignard, organolithiums), and many oxidative and reductive environments that do not involve catalytic hydrogenation.
Orthogonality: Its primary method of cleavage is through catalytic hydrogenation (e.g., H₂, Pd/C), which is a mild and highly efficient process that liberates the free hydroxyl group and produces toluene as a benign byproduct.[4][7] This deprotection strategy is orthogonal to many other protecting groups, allowing for selective unmasking in multi-step syntheses.[8]
Alternative Cleavage: While hydrogenation is most common, benzyl ethers can also be cleaved by strong acids or oxidative methods, though these are less frequently used and limited to substrates that can tolerate such harsh conditions.[4] More recent methods have also been developed for metal-free debenzylation.[9]
This strategic protection allows chemists to perform extensive modifications at the ester terminus of the molecule before revealing the hydroxyl group for final-stage transformations.
Protocol 1: Synthesis of (R)-Methyl 2-(benzyloxy)propanoate
The most common route to this building block is the benzylation of the corresponding enantiopure methyl lactate. The following protocol is a representative example, adapted from established methodologies.[10]
Causality and Experimental Rationale:
This synthesis relies on the Williamson ether synthesis. (R)-methyl lactate provides the chiral backbone. A strong base is required to deprotonate the secondary alcohol, forming an alkoxide. While sodium hydride (NaH) is effective, it generates flammable hydrogen gas. A safer and highly effective alternative is the use of a non-pyrophoric base like sodium tert-amylate, which improves the safety profile for larger-scale production.[10] Benzyl bromide serves as the electrophile. The reaction is typically performed in an aprotic polar solvent like DMF or THF to facilitate the SN2 reaction.
Harnessing Chirality: (S)-Methyl 2-(benzyloxy)propanoate in Asymmetric Synthesis
Introduction: The Strategic Value of (S)-Methyl 2-(benzyloxy)propanoate as a Chiral Building Block In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of (S)-Methyl 2-(benzyloxy)propanoate as a Chiral Building Block
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological activities. (S)-Methyl 2-(benzyloxy)propanoate has emerged as a versatile and highly valuable chiral building block in the asymmetric synthesis of complex molecular targets. Its utility stems from the presence of a stereogenic center at the C2 position, which can effectively direct the formation of new stereocenters in subsequent chemical transformations. The benzyloxy group provides steric bulk and serves as a robust protecting group for the hydroxyl functionality, which can be readily removed under mild hydrogenolysis conditions. This combination of features allows for its incorporation into synthetic routes to afford enantiomerically pure or enriched products, a cornerstone of contemporary pharmaceutical development.
This technical guide provides an in-depth exploration of the applications of (S)-Methyl 2-(benzyloxy)propanoate in asymmetric synthesis. We will delve into the strategic considerations for its use, present detailed, field-proven protocols for its synthesis and subsequent transformations, and offer insights into the mechanistic underpinnings that govern the stereochemical outcomes of these reactions.
I. Enantioselective Synthesis of (S)-Methyl 2-(benzyloxy)propanoate
The enantiomerically pure form of methyl 2-(benzyloxy)propanoate is most reliably accessed through the benzylation of the corresponding chiral hydroxy ester. The following protocol is adapted from a well-established procedure for the synthesis of the (R)-enantiomer and is applicable for the preparation of the (S)-enantiomer by starting with commercially available methyl (S)-(-)-2-hydroxypropionate.
Protocol 1: Synthesis of (S)-Methyl 2-(benzyloxy)propanoate
This protocol describes the benzylation of methyl (S)-(-)-2-hydroxypropionate using benzyl bromide and sodium hydride.
Reaction Scheme:
A schematic for the synthesis of (S)-Methyl 2-(benzyloxy)propanoate.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Purity
Supplier
Methyl (S)-(-)-2-hydroxypropionate
104.10
10.41 g
0.10
>98%
Major Supplier Inc.
Sodium Hydride (60% dispersion in oil)
24.00
4.40 g
0.11
60%
Major Supplier Inc.
Benzyl Bromide
171.04
18.81 g
0.11
>98%
Major Supplier Inc.
Anhydrous Tetrahydrofuran (THF)
-
200 mL
-
-
Major Supplier Inc.
Saturated Ammonium Chloride Solution
-
50 mL
-
-
-
Diethyl Ether
-
200 mL
-
-
-
Anhydrous Magnesium Sulfate
-
-
-
-
-
Step-by-Step Protocol:
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
Dispersion of Sodium Hydride: The flask is charged with sodium hydride (60% dispersion in oil, 4.40 g, 0.11 mol). Anhydrous THF (100 mL) is added, and the suspension is stirred.
Addition of Hydroxy Ester: Methyl (S)-(-)-2-hydroxypropionate (10.41 g, 0.10 mol) dissolved in anhydrous THF (50 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The addition should be controlled to maintain the temperature below 10 °C. The mixture is stirred at 0 °C for 30 minutes after the addition is complete.
Addition of Benzyl Bromide: Benzyl bromide (18.81 g, 0.11 mol) dissolved in anhydrous THF (50 mL) is added dropwise to the reaction mixture at 0 °C.
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (2 x 100 mL).
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford (S)-Methyl 2-(benzyloxy)propanoate as a colorless oil.
Expected Yield: 85-95%
II. Application in Diastereoselective Alkylation: Synthesis of Chiral Building Blocks
A primary application of (S)-Methyl 2-(benzyloxy)propanoate is its use as a precursor to a chiral enolate, which can then undergo diastereoselective alkylation. The stereocenter at the C2 position, influenced by the sterically demanding benzyloxy group, directs the approach of the electrophile, leading to the formation of a new stereocenter with high diastereoselectivity.
Protocol 2: Diastereoselective Alkylation of the Enolate Derived from (S)-Methyl 2-(benzyloxy)propanoate
This protocol details the generation of the lithium enolate of (S)-Methyl 2-(benzyloxy)propanoate and its subsequent diastereoselective alkylation with methyl iodide.
Reaction Scheme:
Diastereoselective alkylation of the enolate.
Scientific Rationale:
The diastereoselectivity of this reaction is governed by the formation of a specific enolate geometry (likely the Z-enolate) which then exists in a chelated transition state. The lithium cation coordinates to both the enolate oxygen and the benzyloxy oxygen, creating a rigid cyclic structure. The bulky benzyl group effectively shields one face of the enolate, forcing the incoming electrophile (methyl iodide) to approach from the less hindered face, resulting in the preferential formation of one diastereomer.[1][2]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Purity
Supplier
(S)-Methyl 2-(benzyloxy)propanoate
194.23
1.94 g
10.0
>98%
Synthesized
Diisopropylamine
101.19
1.5 mL
10.5
>99%
Major Supplier Inc.
n-Butyllithium (2.5 M in hexanes)
-
4.2 mL
10.5
2.5 M
Major Supplier Inc.
Methyl Iodide
141.94
0.68 mL
11.0
>99%
Major Supplier Inc.
Anhydrous Tetrahydrofuran (THF)
-
50 mL
-
-
Major Supplier Inc.
Saturated Ammonium Chloride Solution
-
20 mL
-
-
-
Diethyl Ether
-
100 mL
-
-
-
Anhydrous Magnesium Sulfate
-
-
-
-
-
Step-by-Step Protocol:
Preparation of LDA: In a flame-dried, nitrogen-purged 100 mL round-bottom flask, anhydrous THF (20 mL) and diisopropylamine (1.5 mL, 10.5 mmol) are cooled to -78 °C (dry ice/acetone bath). n-Butyllithium (4.2 mL, 10.5 mmol, 2.5 M in hexanes) is added dropwise, and the solution is stirred at -78 °C for 30 minutes.
Enolate Formation: (S)-Methyl 2-(benzyloxy)propanoate (1.94 g, 10.0 mmol) dissolved in anhydrous THF (10 mL) is added dropwise to the freshly prepared LDA solution at -78 °C. The resulting mixture is stirred at this temperature for 1 hour to ensure complete enolate formation.
Alkylation: Methyl iodide (0.68 mL, 11.0 mmol) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at -78 °C for 2 hours.
Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (20 mL). The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.
Extraction and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The diastereomeric ratio of the crude product can be determined by ¹H NMR or GC analysis. The product is purified by flash column chromatography (hexane/ethyl acetate, 95:5) to yield the desired diastereomer.
Expected Outcome:
This procedure is expected to yield the alkylated product with good to excellent diastereoselectivity, typically greater than 90:10. The major diastereomer formed is the one predicted by the model of electrophilic attack on the less hindered face of the chelated enolate.
III. Conversion to Chiral Alcohols and Aldehydes
The ester functionality of (S)-Methyl 2-(benzyloxy)propanoate can be readily reduced to the corresponding alcohol or aldehyde, providing access to other important chiral building blocks. These transformations are crucial for extending the carbon chain and introducing new functionalities.
Protocol 3: Reduction to (S)-2-(Benzyloxy)propan-1-ol
Reaction Scheme:
Reduction of the ester to the primary alcohol.
Step-by-Step Protocol:
Reaction Setup: A flame-dried 250 mL round-bottom flask under a nitrogen atmosphere is charged with a stirred suspension of lithium aluminum hydride (0.57 g, 15 mmol) in anhydrous THF (50 mL) and cooled to 0 °C.
Addition of Ester: A solution of (S)-Methyl 2-(benzyloxy)propanoate (1.94 g, 10 mmol) in anhydrous THF (20 mL) is added dropwise to the LiAlH₄ suspension.
Reaction and Quenching: The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for an additional hour. The reaction is carefully quenched by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and water (1.8 mL).
Work-up and Purification: The resulting white precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude alcohol, which can be purified by flash chromatography if necessary.
IV. Conclusion: A Versatile Tool for Asymmetric Synthesis
(S)-Methyl 2-(benzyloxy)propanoate stands as a testament to the power of chiral building blocks in modern organic synthesis. Its ready availability, the robustness of the benzyl protecting group, and the high degree of stereocontrol it exerts in reactions at the adjacent carbon atom make it an invaluable tool for researchers in academia and industry. The protocols and principles outlined in this guide are intended to provide a solid foundation for the effective utilization of this versatile reagent in the pursuit of complex, enantiomerically pure molecules with significant biological and pharmaceutical applications.
V. References
Parsons, J. G., et al. (2004). Chiral building blocks: enantioselective syntheses of benzyloxymethyl phenyl propionic acids. Molecules, 9(6), 449-458. [Link]
Poon, K. W. C., & Dudley, G. B. (2006). A Mild, General Method for the Benzylation of Alcohols with 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 71(10), 3923–3927. [Link]
Chemistry LibreTexts. (2021, March 12). 22.7: Alkylation of Enolate Ions. [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
MySkinRecipes. (n.d.). (S)-Methyl 2-(benzyloxy)propanoate. Retrieved February 4, 2026, from [Link]
Application Note & Protocols: Strategic Hydrolysis of Methyl 2-(benzyloxy)propanoate
Introduction: The Significance of Controlled Hydrolysis Methyl 2-(benzyloxy)propanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules, particularly in the developm...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Controlled Hydrolysis
Methyl 2-(benzyloxy)propanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules, particularly in the development of cardiovascular medications.[1] Its structure incorporates two key functional groups: a methyl ester and a benzyl ether. The selective cleavage of one or both of these groups is a critical step in many synthetic pathways. This guide provides a comprehensive overview of the reaction conditions for the hydrolysis of methyl 2-(benzyloxy)propanoate, offering detailed protocols and the underlying chemical principles to empower researchers in drug development and chemical synthesis. We will explore acidic, basic, and hydrogenolytic methods, elucidating the rationale behind the selection of each approach.
Strategic Considerations: Choosing the Right Hydrolysis Pathway
The hydrolysis of methyl 2-(benzyloxy)propanoate can yield two primary products: 2-(benzyloxy)propanoic acid (cleavage of the methyl ester) or 2-hydroxypropanoic acid (lactic acid, with cleavage of both the ester and the benzyl ether). The desired outcome dictates the choice of reaction conditions.
Selective Ester Hydrolysis: To isolate 2-(benzyloxy)propanoic acid, the reaction must be performed under conditions that favor ester cleavage while leaving the benzyl ether intact. Basic hydrolysis is generally the preferred method for this transformation.
Complete Deprotection: To obtain 2-hydroxypropanoic acid, both the ester and the benzyl ether must be cleaved. This can be achieved through a one-pot or sequential approach, often involving hydrogenolysis to remove the benzyl group.
The following diagram illustrates the potential hydrolysis pathways for methyl 2-(benzyloxy)propanoate.
Caption: Hydrolysis pathways for Methyl 2-(benzyloxy)propanoate.
Base-catalyzed hydrolysis, also known as saponification, is a highly effective method for the selective cleavage of the methyl ester in methyl 2-(benzyloxy)propanoate.[2][3] This method is generally preferred over acid-catalyzed hydrolysis for this specific purpose because it is an irreversible process that goes to completion, whereas acid-catalyzed hydrolysis is a reversible equilibrium reaction.[4][5]
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[6] This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion as a leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt, which drives the reaction to completion.[2] An acidic workup is then required to protonate the carboxylate and yield the final carboxylic acid product.[2]
The following diagram illustrates the mechanism of base-catalyzed ester hydrolysis.
Caption: Mechanism of base-catalyzed ester hydrolysis.
Similar to NaOH, can sometimes offer better solubility.[8]
LiOH
THF/Water
Room Temp to 50
4-12 hours
>95%
Milder conditions, often used for sensitive substrates.[2]
Detailed Protocol: Saponification using NaOH
Materials:
Methyl 2-(benzyloxy)propanoate
Sodium hydroxide (NaOH)
Methanol
Deionized water
Hydrochloric acid (HCl), 1M
Diethyl ether (or other suitable extraction solvent)
Anhydrous sodium sulfate (Na₂SO₄)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(benzyloxy)propanoate (1 equivalent) in a mixture of methanol and water (typically a 2:1 to 4:1 v/v ratio).
Addition of Base: Add sodium hydroxide (1.1 to 1.5 equivalents) to the solution.
Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
Cooling and Acidification: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and then to 0 °C in an ice bath.
Workup: Slowly add 1M HCl with stirring until the pH of the solution is acidic (pH 2-3). A precipitate of the carboxylic acid may form.
Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-(benzyloxy)propanoic acid.
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Method 2: Hydrogenolytic Cleavage of the Benzyl Ether
To obtain 2-hydroxypropanoic acid, the benzyl ether protecting group must be removed. Catalytic hydrogenolysis is a mild and efficient method for this transformation.[9] This reaction involves the cleavage of the carbon-oxygen bond of the benzyl ether in the presence of a metal catalyst and a hydrogen source.
Mechanism of Action
The reaction occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[10] The benzyl ether adsorbs to the catalyst surface, and hydrogen gas is also adsorbed and dissociates into hydrogen atoms. The hydrogen atoms then react with the benzyl ether, leading to the cleavage of the C-O bond and the formation of the deprotected alcohol and toluene.
Transfer hydrogenolysis, avoids the need for a hydrogen gas cylinder.
5% Pd/C
H₂ gas
THF/tBuOH/aq. buffer
Room Temp
50-60
Optimized conditions to prevent saturation of other aromatic rings if present.[9]
Safety Note: Palladium on carbon is a pyrophoric catalyst, especially when dry and exposed to air.[11][12] It should always be handled in an inert atmosphere (e.g., nitrogen or argon), and care should be taken during filtration as the filter cake can ignite.[12]
Detailed Protocol: Hydrogenolysis using Pd/C and H₂ Gas
Materials:
Methyl 2-(benzyloxy)propanoate or 2-(benzyloxy)propanoic acid
10% Palladium on carbon (Pd/C)
Methanol
Hydrogen gas source
Parr hydrogenator or a balloon setup for hydrogenation
Celite® or other filter aid
Round-bottom flask
Magnetic stirrer and stir bar
Procedure:
Inert Atmosphere: Place the starting material (1 equivalent) and a magnetic stir bar in a round-bottom flask. Purge the flask with an inert gas (nitrogen or argon).
Solvent Addition: Add methanol as the solvent.
Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (typically 5-10 mol%).
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 50 psi) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC.
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry. Wash the filter cake with methanol.
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude 2-hydroxypropanoic acid.
Purification: Purify the product as needed.
Method 3: Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis can cleave both the ester and the benzyl ether, although it is generally less selective and can lead to side reactions.[4][13] The reaction is an equilibrium process, and a large excess of water is required to drive it towards the products.[14][15] Strong acids like sulfuric acid or hydrochloric acid are typically used as catalysts.[15]
Mechanism of Action
The mechanism for acid-catalyzed ester hydrolysis is the reverse of Fischer esterification.[16][17] The carbonyl oxygen of the ester is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, the alcohol is eliminated, and the carboxylic acid is formed.[16] The benzyl ether can also be cleaved under strong acidic conditions, proceeding through a carbocation intermediate.[18][19][20][21]
Conclusion
The hydrolysis of methyl 2-(benzyloxy)propanoate can be effectively controlled to yield either the selectively de-esterified product, 2-(benzyloxy)propanoic acid, or the fully deprotected 2-hydroxypropanoic acid. Base-catalyzed hydrolysis is the method of choice for selective ester cleavage due to its irreversible nature and high yields. For the removal of the benzyl ether, catalytic hydrogenolysis with palladium on carbon is a mild and efficient method. A thorough understanding of the underlying mechanisms and careful consideration of the reaction conditions are paramount to achieving the desired synthetic outcome.
References
National Center for Biotechnology Information. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment.
ACS Publications. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment.
Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters.
YouTube. (2019). mechanism of ester hydrolysis.
BYJU'S. Ester Hydrolysis with H2SO4.
The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters.
Google Patents. (n.d.). US6326521B2 - Process for the preparation of benzyl alcohol.
Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters.
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
Wikipedia. (n.d.). Ester hydrolysis.
Chemguide. (n.d.). hydrolysing esters.
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
Organic Chemistry Portal. (n.d.). Benzyl Ethers.
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification.
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
Science discussions. (n.d.). Mechanisms of Ester hydrolysis.
Honrel. (2025). Precautions for Using Palladium Carbon Catalyst.
Green Chemistry (RSC Publishing). (1999). Hydrolysis and saponification of methyl benzoates.
ResearchGate. (2025). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media.
Carl ROTH. (n.d.). Safety Data Sheet: Palladium on activated carbon.
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
ACS Publications. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
BASF. (2025). Safety Data Sheet.
ChemRxiv. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups.
Catalytic hydrogenation of Methyl 2-(benzyloxy)propanoate to methyl lactate
Application Note: Precision O-Debenzylation of Methyl 2-(benzyloxy)propanoate via Catalytic Hydrogenation Abstract & Scope This application note details the protocol for the chemoselective deprotection of Methyl 2-(benzy...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision O-Debenzylation of Methyl 2-(benzyloxy)propanoate via Catalytic Hydrogenation
Abstract & Scope
This application note details the protocol for the chemoselective deprotection of Methyl 2-(benzyloxy)propanoate to synthesize Methyl Lactate (Methyl 2-hydroxypropanoate). While benzyl (Bn) ethers are robust protecting groups stable to basic and oxidative conditions, their removal requires specific reductive environments.[1] This guide focuses on heterogeneous catalytic hydrogenation using Palladium on Carbon (Pd/C), ensuring high yield (>95%) and retention of enantiomeric purity (if starting with chiral material) while preserving the labile methyl ester moiety.
Target Audience: Medicinal Chemists, Process Development Scientists.
Mechanistic Insight & Rationale
The transformation relies on heterogeneous hydrogenolysis . Unlike homogeneous catalysis, the reaction occurs at the solid-liquid-gas interface. The choice of Pd/C over other metals (e.g., Pt, Rh) is driven by Palladium's high affinity for hydrogen and its specific ability to facilitate C-O bond cleavage at benzylic positions without reducing the ester carbonyl.
The Mechanism:
Adsorption: The benzyl ether adsorbs onto the Pd surface via the
-system of the aromatic ring.
Insertion: Molecular hydrogen (
) dissociates on the Pd surface into active atomic hydrogen species.
Cleavage: The benzylic C-O bond is cleaved (hydrogenolysis), releasing toluene and the alkoxide (which protonates to the alcohol).
Desorption: The deprotected methyl lactate and toluene byproduct desorb, regenerating the active site.
Figure 1: Mechanistic Pathway of Pd-Catalyzed O-Debenzylation
Caption: Step-wise heterogeneous catalytic cycle on the Palladium surface.
Experimental Protocol
Safety Critical Control Points (CCP)
Pyrophoric Hazard: Dry Pd/C is pyrophoric. It can ignite methanol vapors instantly upon contact with air. ALWAYS keep the catalyst wet or under an inert atmosphere (Ar/N2).
Pressure Hazard: Even low-pressure balloons carry energy. Inspect glassware for star cracks before pressurizing.[2]
Toxicity: Toluene is generated as a byproduct; ensure adequate ventilation.
Flush a 2-neck Round Bottom Flask (RBF) with Nitrogen (
).
Weigh the Pd/C catalyst.[4][6] Best Practice: Weigh quickly on weighing paper and transfer immediately, or weigh directly into the tared flask under a gentle
stream.
IMMEDIATELY add a small volume of solvent (e.g., 2-3 mL of EtOAc) to wet the catalyst and suppress pyrophoricity.
Step 2: Substrate Addition
Dissolve Methyl 2-(benzyloxy)propanoate in the reaction solvent (0.1 M - 0.2 M concentration).
Add the substrate solution to the catalyst slurry via syringe or addition funnel under
Insert a needle connected to a vacuum line; evacuate the headspace carefully (do not boil solvent) and backfill with
(Repeat 3x).
Switch to Hydrogen: Attach a balloon filled with
.[5] Evacuate briefly and fill with (Repeat 3x) to saturate the headspace.
Stir vigorously. Note: Mass transfer is the rate-limiting step; high agitation is required.
Step 4: Monitoring (Self-Validating System)
TLC: Elute in 20% EtOAc/Hexanes.
Starting Material: UV Active (Benzyl group).
Product: UV Inactive (Methyl Lactate is not UV active; stain with KMnO4 or Anisaldehyde).
Endpoint: Disappearance of the UV-active spot.
Step 5: Workup
Flush system with
to remove residual .
Filter the mixture through a pad of Celite® to remove Pd/C.
Critical: Do not let the filter cake dry out completely during suction.[2] Wash with solvent, then immediately wet the cake with water before disposal to prevent ignition.
Concentrate the filtrate under reduced pressure (Rotary Evaporator). Toluene (byproduct) will co-evaporate.
Optimization & Troubleshooting Matrix
Variable
Recommendation
Impact on Reaction
Solvent
Methanol (MeOH)
Fastest rates. High solubility of .
Ethyl Acetate (EtOAc)
Safer. Slower rate, but easier to handle safely.
Acetic Acid (AcOH)
Additive. 1-2 drops can accelerate sluggish reactions by protonating the ether oxygen.
Pressure
1 atm (Balloon)
Sufficient for most scales <5g.
50 psi (Parr)
Required for scale-up >10g or hindered substrates.
Catalyst
Pd(OH)2 (Pearlman's)
Use if standard Pd/C fails; more active for difficult debenzylations.
Characterization Standards
To validate the product identity and purity, compare against these expected spectral features:
1H NMR (CDCl3, 400 MHz):
Disappearance: Multiplet at
7.30-7.40 ppm (Aromatic 5H) and singlet/doublet at 4.5-4.7 ppm (Benzylic ).
Appearance: Broad singlet at
2.8-3.5 ppm (, exchangeable with ).
Retention: Methyl singlet at
3.7 ppm () and methine quartet at 4.2 ppm.
Chiral HPLC (if applicable):
If starting with Methyl (S)-2-(benzyloxy)propanoate, check enantiomeric excess (ee). Hydrogenolysis typically proceeds with retention of configuration .
Process Workflow Diagram
Figure 2: End-to-End Experimental Workflow
Caption: Operational workflow for the synthesis of methyl lactate.
References
Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M. (2014). Chapter 2: Protection for the Hydroxyl Group, Benzyl Ethers. John Wiley & Sons.[7]
Catalytic Hydrogenolysis for N-Benzyl Deprotection . BenchChem Application Notes. (2025).[7][8][9] General protocols for Pd/C handling and hydrogenolysis mechanisms.[2][4][9]
Standard Operating Procedure: Hydrogenation with Pd/C . The Sarpong Group, UC Berkeley. Detailed safety protocols for handling pyrophoric catalysts.
Chemo- and Regioselective Deprotection of Benzyl Ethers . Journal of Organic Chemistry. Validates the selectivity of Pd/C for benzyl ethers over methyl esters.
Application Note: Grignard Protocols for Methyl 2-(benzyloxy)propanoate
Abstract & Strategic Overview Methyl 2-(benzyloxy)propanoate (MBP) is a high-value chiral building block derived from the lactate pool. Its utility in drug development (e.g., polyketide mimetics, -blockers) relies heavil...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Methyl 2-(benzyloxy)propanoate (MBP) is a high-value chiral building block derived from the lactate pool. Its utility in drug development (e.g., polyketide mimetics,
-blockers) relies heavily on the integrity of the -chiral center.
This Application Note addresses the two critical challenges when subjecting MBP to Grignard reagents:
The "Double Addition" Obligation: Esters naturally react with two equivalents of Grignard reagent to form tertiary alcohols.[1][2] Stopping at the ketone requires specific deviations from standard protocol.
Racemization Risk: The
-proton adjacent to the ester is acidic. Grignard reagents () act as strong bases, threatening to deprotonate the substrate, form an enolate, and destroy the stereochemical information encoded in the starting material.
This guide provides a Chelation-Controlled Protocol to synthesize tertiary alcohols while preserving optical purity, and a Weinreb Amide Workaround for researchers targeting ketones.
Mechanistic Insight: Chelation vs. Enolization[1]
To ensure success, the operator must manipulate the competition between nucleophilic addition (desired) and
-deprotonation (undesired).
The Chelation Effect (Cram's Chelate Model)
Unlike simple esters, MBP possesses an
-benzyloxy group. In non-polar solvents (Et₂O), the ether oxygen and the carbonyl oxygen coordinate to the magnesium atom of the Grignard reagent.
Benefit: This forms a rigid 5-membered chelate ring. This "locked" conformation restricts bond rotation and can enhance the rate of nucleophilic attack over deprotonation if the temperature is controlled.
Risk: If the reaction temperature rises >0°C, the basicity of the Grignard reagent dominates, leading to enolization and subsequent racemization.
Visualization: Chelation Pathway
The following diagram illustrates the competing pathways. The Blue path represents the desired chelation-controlled addition. The Red path represents the failure mode (racemization).
Figure 1: Mechanistic divergence between chelation-controlled addition (Green/Blue) and thermal racemization (Red).
Protocol A: Synthesis of Chiral Tertiary Alcohols
Objective: Conversion of MBP to a tertiary alcohol (e.g., 2-(benzyloxy)-3-methylbutan-2-ol) using Methylmagnesium Bromide.
Scope: Standard "Double Addition" where the ester is consumed by 2+ equivalents of Grignard.
System Preparation: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon (Ar) or Nitrogen (N₂) for 15 minutes.
Substrate Solvation: Charge the RBF with MBP (10 mmol) and anhydrous Et₂O (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).
Critical: Cooling is mandatory to suppress the basicity of the Grignard reagent relative to its nucleophilicity.
Grignard Addition: Transfer MeMgBr (30 mmol) to the addition funnel via cannula. Add dropwise to the RBF over 30 minutes.
Observation: A white precipitate (Mg-alkoxide salts) may form. Ensure efficient stirring.
Reaction Maintenance: Stir at -78°C for 1 hour, then allow the reaction to warm slowly to 0°C over 2 hours.
Stop Point: Do not reflux. Refluxing increases the risk of
-elimination of the benzyloxy group or racemization.
Quenching: Cool back to 0°C. Slowly add saturated NH₄Cl (20 mL). Vigorous bubbling will occur.
Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
Objective: Synthesis of the ketone (e.g., 3-(benzyloxy)butan-2-one) rather than the tertiary alcohol.
Rationale: Direct addition of 1 equiv of Grignard to an ester rarely yields the ketone cleanly; it results in a mixture of ester, ketone, and alcohol. The Weinreb amide prevents the second addition.
Experimental Workflow
This route requires a two-step sequence but guarantees high fidelity and yield.
Figure 2: Weinreb Amide workflow to isolate the ketone.
Protocol Steps
Amidation: Convert MBP to the Weinreb amide using N,O-dimethylhydroxylamine hydrochloride and isopropylmagnesium chloride (TurboGrignard) in THF at -20°C. Isolate the amide.
Grignard Addition: Dissolve the Weinreb amide in THF. Cool to 0°C .
Stoichiometry: Add 1.1 to 1.2 equivalents of the desired Grignard reagent (
).
Mechanism:[5][2][3][6][7][8][9] The Grignard adds once. The Mg coordinates between the carbonyl oxygen and the methoxy oxygen of the amide, forming a stable tetrahedral intermediate that cannot collapse to the ketone during the reaction. This prevents the second addition.
Hydrolysis: Pour the mixture into 1M HCl. The intermediate collapses, releasing the pure ketone.
Use >2.5 equiv of Grignard to force reaction to completion (Tertiary Alcohol).[5]
References
Cram, D. J., & Elhafez, F. A. (1952). Studies in Stereochemistry.[3] X. The Rule of "Steric Control of Asymmetric Induction" in the Syntheses of Acyclic Systems. Journal of the American Chemical Society. Link
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group). Link
PubChem. (2025).[10][11] Methyl 2-(benzyloxy)propanoate Compound Summary. National Library of Medicine.[11][12] Link
Optimizing sodium hydride vs sodium tert-amylate conditions for synthesis
Current Status: Operational Support Tier: Level 3 (Senior Process Development) Topic: Reagent Selection & Troubleshooting: Sodium Hydride vs. Sodium tert-Amylate Ticket ID: OPT-BASE-2024-X Introduction: The Process Chemi...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Process Development)
Topic: Reagent Selection & Troubleshooting: Sodium Hydride vs. Sodium tert-Amylate
Ticket ID: OPT-BASE-2024-X
Introduction: The Process Chemist’s Dilemma
Welcome to the Technical Support Center. You are likely here because your deprotonation step is inconsistent, dangerous to scale, or suffering from poor kinetics.
Historically, Sodium Hydride (NaH) has been the academic standard for strong deprotonation (
~35). However, in modern drug development and process chemistry, Sodium tert-Amylate (NaOtAm) (also known as sodium tert-pentoxide) is increasingly preferred.
This guide addresses why this shift is happening, when to stick with NaH, and how to troubleshoot the transition.
Module 1: Critical Decision Matrix
Before optimizing conditions, validate your reagent choice. The decision often hinges on solubility and nucleophilicity , not just basicity.
Comparative Data Analysis
Feature
Sodium Hydride (NaH)
Sodium tert-Amylate (NaOtAm)
Impact on Synthesis
Basicity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
of Conj.[1][2] Acid)
~35 ()
~19 (tert-Amyl Alcohol)
NaH is orders of magnitude stronger; required for very weak acids (e.g., DMSO anions).
Physical State
Solid Dispersion (60% in oil)
Solution (in Toluene/THF)
Critical: NaH is heterogeneous (surface-area limited). NaOtAm is homogeneous.
Solubility
Insoluble (all common solvents)
Soluble (Toluene, THF, Hexane)
NaOtAm allows consistent reaction kinetics; NaH suffers from "encrustation."
Byproducts
Gas (Flammable/Explosive)
tert-Amyl Alcohol
NaH requires off-gas management. NaOtAm requires solvent removal.
Nucleophilicity
Non-nucleophilic (Hydride)
Low (Steric bulk)
NaOtAm is bulky enough to avoid side reactions in most cases.
Decision Logic Workflow
Figure 1: Decision matrix for selecting between hydride and alkoxide bases based on acidity and process requirements.
Module 2: Troubleshooting Specific Failure Modes
Issue 1: "My reaction works on 100mg but fails/stalls on 10g."
Diagnosis: Surface Passivation (The "Peeling" Effect).
When using NaH, the reaction occurs at the solid-liquid interface. As the deprotonated species forms, it can precipitate and coat the remaining NaH particle, stopping the reaction. This is a classic heterogeneity failure.
Protocol Fix:
Switch to NaOtAm: If the
allows, switching to a toluene solution of NaOtAm eliminates this surface area issue entirely.
If NaH is mandatory:
Do NOT wash the oil: Removing mineral oil exposes high-surface-area NaH to static discharge. This is a major fire hazard on scale.
Use an Additive: Add 10-20 mol% of a phase transfer catalyst (e.g., 15-Crown-5) or a solubilizing agent to help "peel" the product off the NaH surface.
Iodine Activation: Add a crystal of iodine (
) to the NaH slurry before adding the substrate. This etches the oxide/hydroxide coating on the NaH surface, exposing fresh hydride.
Issue 2: "I see extensive hydrodehalogenation in my Buchwald-Hartwig coupling."
Diagnosis: Hydride Reduction of Palladium.
NaH is a reducing agent. In Pd-catalyzed cycles, NaH can reduce Pd(II) intermediates or the aryl halide directly, leading to the removal of the halogen (Ar-X
Ar-H) rather than the desired C-N coupling.
Protocol Fix:
Immediate Action: Switch to NaOtAm (or NaOtBu) .
Mechanism: Tert-amylate bases are non-reducing. They facilitate the deprotonation of the amine-bound palladium complex without attacking the metal center.
Solvent Synergy: NaOtAm in toluene is the "Gold Standard" for these couplings because it stabilizes the active catalytic species better than heterogeneous mixtures.
Issue 3: "Thermal Runaway during scale-up."
Diagnosis: Incompatible Solvent Choice.[3][4]
CRITICAL SAFETY WARNING: NaH is thermally unstable in polar aprotic solvents like DMF, DMAc, or DMSO.
The Hazard:[5] NaH + DMF decomposes exothermically starting as low as 40-50°C. This is a self-accelerating decomposition that generates massive gas pressure.
Protocol Fix:
Never heat NaH in DMF/DMAc/DMSO above 40°C on scale.
Alternative: If a polar solvent is needed, generate the anion in THF using NaH (or NaOtAm), then add the polar solvent (DMF) slowly, or switch to NMP (which has a higher stability threshold, though still risky).
Best Practice: Use NaOtAm in Toluene. Toluene is thermally stable with these bases and allows for higher reflux temperatures (110°C) without decomposition risks.
Module 3: Experimental Protocols
Protocol A: Safe Handling of NaOtAm Solutions (Recommended)
Replacing a heterogeneous NaH slurry with a homogeneous NaOtAm dose.
Preparation: Purchase NaOtAm as a 25-40% wt solution in Toluene or THF (commercially available).
Inerting: Purge the reactor with Nitrogen/Argon. NaOtAm is extremely moisture sensitive (forms NaOH + tert-amyl alcohol instantly).
Dosing:
Charge the substrate and catalyst into the reactor in Toluene.[6]
Add the NaOtAm solution via syringe pump or dropping funnel over 15-30 minutes.
Observation: The solution should remain clear or turn slightly yellow/orange (characteristic of the anion). No foaming (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
) will occur.
Monitoring: Monitor by HPLC. If the reaction stalls, you can add a precise "top-up" of the liquid base—something impossible to do accurately with solid NaH.
Protocol B: The "Iodine Trick" for NaH Activation
Only use if NaOtAm is too weak (
< 20).
Slurry: Suspend NaH (60% in oil) in dry THF.
Activation: Add a single crystal of Iodine (
) or 1-2 drops of 1,2-dibromoethane.
Visual Cue: The orange color of the iodine will disappear rapidly (1-2 minutes) as it reacts with the surface oxides.
Addition: Immediately add your substrate. The induction period (time to start gas evolution) will be significantly reduced.
Module 4: Mechanistic Visualization
Understanding the kinetic difference between Heterogeneous (NaH) and Homogeneous (NaOtAm) pathways is vital for troubleshooting.
Figure 2: Kinetic comparison. NaH relies on surface diffusion (prone to stalling), while NaOtAm allows direct molecular collisions.
FAQ: Frequently Asked Questions
Q: Can I replace NaH with NaOtAm 1:1?A: Stoichiometrically, yes. However, check your solvent. If your protocol uses DMF, you must switch to Toluene or THF when using NaOtAm to gain the solubility benefit. If you use NaOtAm in DMF, you lose the safety benefit of the non-polar solvent.
Q: Why is NaOtAm preferred over Potassium tert-Butoxide (KOtBu)?A: Solubility. NaOtAm has significantly higher solubility in hydrocarbons (Toluene/Hexane) than KOtBu or NaOtBu. This allows for higher concentration processes (better volumetric efficiency) in manufacturing.
Q: How do I quench a NaOtAm reaction?A: Unlike NaH, there is no "pockets of unreacted solid" risk. Quench with a stoichiometric amount of water or aqueous ammonium chloride. The byproduct is tert-amyl alcohol, which is easily removed during aqueous workup or distillation.
References
Safety of NaH on Scale
Strazzolini, P., et al. "Hazards of Sodium Hydride in DMSO and DMF." Organic Process Research & Development, 2003.
Source:
Buchwald-Hartwig Base Selection
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. (Highlighting the use of soluble alkoxides).
Source:
Sodium tert-Amylate Properties
Evonik Industries.
Source:
Process Safety (NaH vs Alkoxides)
Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry.
Ticket ID: #MBP-H2O-PROTOCOLS
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Hidden Variables of Ester Chemistry
Welcome to the technical support hub for Methyl 2-(benzyloxy)propanoate . As a chiral building block derived from lactate, this molecule is the linchpin in many asymmetric syntheses.
While the molecule itself is not pyrophoric or violently reactive with water (like t-BuLi), "moisture sensitivity" in this context refers to the integrity of the downstream reactions and the stereochemical stability of the alpha-carbon.
Water is not just a contaminant here; it is an active reagent that causes two specific failure modes:
Reagent Quenching: In nucleophilic additions (Grignard/Lithium), water destroys the nucleophile before it attacks the ester.
Racemization & Hydrolysis: In base-mediated reactions (enolates), trace moisture generates hydroxide, which can hydrolyze the ester or deprotonate the alpha-position, destroying optical purity.
This guide provides the protocols required to eliminate these variables.
Before introducing Methyl 2-(benzyloxy)propanoate to a sensitive reaction, you must ensure the starting material itself is dry. Commercial samples often contain 200–500 ppm water, which is fatal for stoichiometric organometallic chemistry.
Protocol A: Azeotropic Drying (Recommended)
Best for: Large scale batches prior to Grignard/Lithium reactions.
Dissolve Methyl 2-(benzyloxy)propanoate in anhydrous Toluene (10 mL/g).
Concentrate on a rotary evaporator at 40°C under high vacuum (<10 mbar).
Repeat 3x. Toluene forms a positive azeotrope with water (boiling point depression), effectively "carrying" moisture out.
Final Step: Store under Argon/Nitrogen. Do not leave on the rotavap for extended periods without inert gas backfill.
Protocol B: Molecular Sieves (Storage)
Best for: Long-term storage of stock solutions.
Use 3Å Molecular Sieves (Activated).
Activation: Heat sieves to 250°C under high vacuum for 12 hours.
Add 10% w/v sieves to the neat liquid or solution.
Warning: Do NOT use basic sieves (like unwashed 4Å) or basic alumina, as they can induce slow racemization of the alpha-proton over months.
Symptom: You are adding MeMgBr to the ester to form the tertiary alcohol, but you recover starting material or the ketone intermediate, and the yield is <50%.
Root Cause: Moisture in the ester or solvent is protonating the Grignard reagent.
Chemistry:
.
Impact: You lose stoichiometry. If you calculated 2.1 equivalents of Grignard, 0.2 equiv of water reduces effective reagent to 1.9 equiv, preventing the second addition.
Corrective Action:
Titrate your Grignard: Never assume the bottle concentration is accurate. Use Salicylaldehyde phenylhydrazone titration.
The "Sacrificial" Base Method: If you suspect the ester is "wet" and cannot dry it further, add 0.5 equiv of TMSCl (Trimethylsilyl chloride) to the reaction mixture before adding the Grignard. TMSCl scavenges water and alcohols faster than the Grignard attacks the ester.
Scenario 2: Loss of Enantiomeric Excess (Racemization)
Symptom: The starting material was 99% ee, but the product is 80% ee.
Mechanism:[1][2] In enolate chemistry (using bases like LDA or LiHMDS), trace water reacts with the base to form LiOH. LiOH is a smaller, harder nucleophile than the bulky amide bases; it attacks the ester carbonyl or acts as a base to deprotonate the alpha-proton reversibly, leading to racemization.
Visualization of Failure Mode:
Figure 1: The cascade effect of moisture in base-mediated reactions leading to racemization.
Module 3: Critical Data & Specifications
When validating solvents and reagents for Methyl 2-(benzyloxy)propanoate reactions, adhere to these strict water limits.
Reaction Type
Max Allowable Water (ppm)
Preferred Drying Agent
Critical Risk
Grignard / Alkyl Lithium
< 50 ppm
Activated Alumina Columns
Quenched reagent; low yield.
Enolate Alkylation (LDA)
< 30 ppm
Molecular Sieves (3Å)
Racemization; self-condensation.
DIBAL-H Reduction
< 100 ppm
Anhydrous Toluene Azeotrope
Emulsion formation; difficult workup.
Hydrogenolysis (Pd/C)
N/A (Water often used)
None
Catalyst poisoning (if S or N present).
Frequently Asked Questions (FAQ)
Q: Can I dry Methyl 2-(benzyloxy)propanoate using silica gel chromatography?A:No. Silica gel contains significant adsorbed water (even "dry" silica). Furthermore, silica is slightly acidic. Eluting this ester through silica introduces moisture. If purification is needed, distill the compound or use azeotropic drying after the column.
Q: I see a white precipitate immediately upon adding the Grignard. Is this normal?A: If it happens immediately upon the first drop, it is likely Magnesium Hydroxide or Magnesium Alkoxide , indicating your solvent or substrate is wet. The reaction mixture should generally remain clear or turn slightly cloudy/colored only as the intermediate forms.
Q: Why is the benzyl group stable to moisture but the ester is not?A: The benzyl ether linkage is an acetal-like ether, stable to basic hydrolysis and mild acid. The ester is a carbonyl derivative. Water attacks the carbonyl carbon (ester hydrolysis), not the ether oxygen. The benzyl group is only sensitive to hydrogenolysis (H2/Pd) or strong Lewis acids (e.g., BBr3).
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying esters and solvents).
Gawley, R. E., & Aubé, J. (1996).[3] Principles of Asymmetric Synthesis. Pergamon. (Mechanisms of alpha-chiral ester racemization).
Kocienski, P. J. (2005). Protecting Groups. Thieme. (Stability profiles of Benzyl ethers vs. Esters).
Sigma-Aldrich. (n.d.). Grignard Reagents - Preparation and Reaction Guide. (Titration and handling of moisture-sensitive reagents).
Scale-up safety risks of using NaH for Methyl 2-(benzyloxy)propanoate production
Topic: Scale-up safety risks of using Sodium Hydride (NaH) for Methyl 2-(benzyloxy)propanoate production. Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Scale-up safety risks of using Sodium Hydride (NaH) for Methyl 2-(benzyloxy)propanoate production.
Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.
Format: Troubleshooting Guides & FAQs.
Introduction: The Engineering of Safety
You are scaling the Williamson Ether Synthesis of Methyl 2-(benzyloxy)propanoate from Methyl Lactate. While the chemistry appears simple on paper (
), the engineering reality at scale is non-linear.
At the bench (gram scale), heat dissipation is rapid, and hydrogen evolution is negligible. At the kilogram/pilot scale, these factors become critical process safety parameters. The use of Sodium Hydride (NaH) introduces three distinct hazard vectors: Hydrogen embrittlement/pressurization , Thermal runaway (especially with polar solvents) , and Stereochemical erosion (Racemization) .
This guide moves beyond "standard operating procedures" to address the causality of failure modes.
Module 1: Thermal & Pressure Management (The
Vector)
Context: The deprotonation of Methyl Lactate by NaH releases stoichiometric quantities of hydrogen gas. In a 10kg batch, this volume is not a "bubble"—it is a pressure wave.
Q: My reactor pressure spikes immediately upon NaH addition. How do I control the off-gas rate?
A: Invert your addition protocol and calculate the Gas Evolution Rate (GER).
At scale, adding solid NaH to a liquid alcohol is dangerous because the reaction rate is limited only by mixing. If the agitator ramps up, a sudden release of
can rupture burst disks.
The Protocol:
Slurry Formation: Suspend NaH (60% dispersion) in dry THF or Toluene. Cool to 0°C.
Controlled Dosing: Dose the Methyl Lactate (diluted in solvent) into the NaH slurry.
Why this works: The reaction rate is now limited by the feed rate of the alcohol, not the dissolution of the base. You have a "stop" button—stop the feed, stop the gas.
Q: How do I size my vent for a 50 mol scale reaction?
A: Use the Ideal Gas Law as a baseline, but factor in thermal expansion.
Stoichiometry: 1 mol NaH generates 1 mol
.
Calculation: 50 mol
24.5 L/mol (at 25°C) 1,225 Liters of gas.
Critical Check: If you dose the substrate over 60 minutes, your vent must handle
20 L/min continuous flow without back-pressure buildup.
Data Summary: Gas Evolution Metrics
Parameter
Value / Formula
Implication
H2 Generation
~24.5 L per mole NaH
High ventilation requirement.
Heat of Reaction
Significant cooling duty required.
Induction Period
Variable (Solvent dependent)
DANGER: If dosing occurs with no gas evolution, stop immediately. Accumulation leads to explosion.
Module 2: Solvent Selection (The Thermal Runaway Vector)
Context: Literature often suggests DMF or DMAc for nucleophilic substitutions to accelerate rates. Do not use DMF with NaH on scale.
Troubleshooting Guide: The DMF/NaH Hazard
Q: The reaction is too slow in THF. Can I switch to DMF or DMSO to speed it up?
A: NO. This is a known process safety killer.
Sodium Hydride reacts with DMF, DMAc, and DMSO in a base-catalyzed decomposition. This reaction is exothermic and autocatalytic.
The Mechanism: NaH attacks the amide carbonyl of DMF, leading to violent decomposition.
The Risk: The onset temperature for this runaway can be as low as 26°C-40°C. On a large scale, the heat accumulation from the desired reaction can trigger this secondary decomposition, leading to a "thermal explosion."
Q: What is the recommended solvent system?
A: Use a Toluene/THF mixture with a Phase Transfer Catalyst (if needed).
Primary Solvent: THF (Tetrahydrofuran) is stable with NaH.
Co-Solvent: Toluene allows for higher reflux temperatures if needed, without the decomposition risk of DMF.
Catalysis: If the alkylation (step 2) is slow, add 18-Crown-6 or TBAI (Tetrabutylammonium iodide) rather than changing the bulk solvent.
Module 3: Stereochemical Integrity (The Quality Vector)
Context: Methyl 2-(benzyloxy)propanoate is a chiral building block.[1] Methyl Lactate has an acidic proton at the chiral center (
-proton).
Troubleshooting Guide: Preventing Racemization
Q: My final product has low enantiomeric excess (ee). Where did I lose the chirality?
A: You likely over-deprotonated or overheated during the alkoxide formation.
NaH is a strong base (
). The of the hydroxyl group is , but the -proton of the ester is .
The Failure Mode: If excess NaH is present or the temperature is high (>20°C) during the residence time of the alkoxide, NaH will deprotonate the
-carbon, forming an enolate. Reprotonation destroys the stereocenter.
The Fix:
Stoichiometry: Use a slight deficit of NaH (0.95 - 0.98 eq) relative to Methyl Lactate. It is better to leave 2% alcohol unreacted than to racemize the whole batch.
Temperature: Keep the deprotonation step at -5°C to 0°C.
Visualizing the Safety Logic
The following diagram illustrates the critical decision pathways and safety interlocks required for this specific synthesis.
Caption: Logic flow for NaH scale-up, highlighting the critical "No DMF" rule and the off-gas monitoring interlock to prevent reagent accumulation.
Critical Operations: Quenching & Workup
The most dangerous moment in NaH chemistry is often after the reaction is "finished." Unreacted NaH trapped in the solid matrix can survive aqueous washes and ignite later.
Protocol: The "Dead-Man" Quench
Dilution: Dilute the reaction mixture with an inert solvent (Toluene or Heptane) to reduce viscosity.
Cooling: Cool the reactor to 0°C.
The Agent: Do NOT use water or acid directly.[2] Use Isopropyl Alcohol (IPA) mixed with Toluene (1:4 ratio).
Why: The steric bulk of IPA slows the proton transfer, making hydrogen evolution manageable.
Verification: Monitor the bubbler. Continue stirring for 30 minutes after the last bubble is seen. NaH pellets can be coated in salts (NaBr), delaying the quench.
References
Org. Process Res. Dev. (2019).[3] Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. ACS Publications. [Link]
Stanford Environmental Health & Safety. (2023). Scale-Up Safety Guide: Managing Thermal Runaway and Gas Evolution. [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Limitations. [Link]
UC Santa Barbara. (2012).[4] Standard Operating Procedure: Sodium Hydride Safety and Quenching. [Link]
A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 2-(benzyloxy)propanoate
In the landscape of pharmaceutical and fine chemical synthesis, the precise structural elucidation of chiral building blocks is paramount. Methyl 2-(benzyloxy)propanoate, a key intermediate in the synthesis of various bi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and fine chemical synthesis, the precise structural elucidation of chiral building blocks is paramount. Methyl 2-(benzyloxy)propanoate, a key intermediate in the synthesis of various bioactive molecules, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of methyl 2-(benzyloxy)propanoate, juxtaposed with structurally related analogues—methyl lactate and methyl propanoate—to offer a comprehensive understanding of the subtle electronic and steric influences on proton chemical environments.
The Foundational Principles of ¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[3] The spectrum reveals the different chemical environments of protons, the relative number of protons in each environment, and how they are connected through covalent bonds. The key parameters in a ¹H NMR spectrum are:
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[4] Protons near electronegative atoms or groups are "deshielded" and appear at a higher chemical shift (downfield).[5]
Integration: The area under a signal is proportional to the number of protons it represents.
Multiplicity (Splitting Pattern): This describes the splitting of a signal into multiple peaks due to the influence of neighboring, non-equivalent protons. The "n+1 rule" is a common heuristic, where 'n' is the number of adjacent non-equivalent protons.[6]
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and stereochemical relationship between coupled protons.[6]
Analysis of the ¹H NMR Spectrum of Methyl 2-(benzyloxy)propanoate
The structure of methyl 2-(benzyloxy)propanoate contains several distinct proton environments, leading to a characteristic ¹H NMR spectrum. The following is a detailed prediction and analysis of the expected spectrum, typically recorded in a deuterated solvent like chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[6]
Predicted ¹H NMR Data for Methyl 2-(benzyloxy)propanoate
Signal
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
a
~7.35-7.25
Multiplet
5H
-
Phenyl protons (C₆H₅)
b
~4.65
Doublet
1H
~12.0
Benzylic proton (Ph-CHH'-O)
c
~4.45
Doublet
1H
~12.0
Benzylic proton (Ph-CHH'-O)
d
~4.10
Quartet
1H
~7.0
Methine proton (CH-O)
e
~3.70
Singlet
3H
-
Methoxy protons (OCH₃)
f
~1.40
Doublet
3H
~7.0
Methyl protons (CH₃-CH)
Rationale Behind the Assignments:
Phenyl Protons (a): The five protons on the benzene ring are in a region of high electron density and are deshielded, typically appearing as a complex multiplet in the aromatic region between 7.25 and 7.35 ppm.
Benzylic Protons (b, c): The two benzylic protons are diastereotopic due to the adjacent chiral center. This means they are in chemically non-equivalent environments. They are expected to appear as two separate doublets (an "AB quartet") due to geminal coupling. Their significant downfield shift is a result of being adjacent to both the aromatic ring and the oxygen atom.
Methine Proton (d): This single proton is alpha to both an ether oxygen and the ester carbonyl group, resulting in substantial deshielding and a chemical shift around 4.10 ppm. It is coupled to the three protons of the adjacent methyl group, resulting in a quartet multiplicity (n+1 = 3+1 = 4).
Methoxy Protons (e): The three protons of the methyl ester group are in a single chemical environment and have no adjacent non-equivalent protons, thus they appear as a sharp singlet. Their position around 3.70 ppm is characteristic for methyl esters.
Methyl Protons (f): These three protons are on the carbon adjacent to the chiral methine proton. They are coupled to this single proton, resulting in a doublet (n+1 = 1+1 = 2). Being on a saturated alkyl chain, they are the most shielded protons in the molecule and appear furthest upfield.
Visualizing the Proton Environments
The following diagram illustrates the distinct proton environments in methyl 2-(benzyloxy)propanoate, corresponding to the assignments in the table above.
Caption: Molecular structure of Methyl 2-(benzyloxy)propanoate with proton labels.
Comparative Spectral Analysis
To fully appreciate the spectral features of methyl 2-(benzyloxy)propanoate, it is instructive to compare its ¹H NMR spectrum with those of simpler, structurally related molecules: methyl lactate and methyl propanoate.
Influence of the Benzyloxy Group vs. Hydroxyl Group (Methyl 2-(benzyloxy)propanoate vs. Methyl Lactate):
The most significant difference is the presence of the signals for the benzylic and phenyl protons in methyl 2-(benzyloxy)propanoate, which are absent in methyl lactate.
The methine proton (d ) in methyl 2-(benzyloxy)propanoate (~4.10 ppm) is slightly upfield compared to the methine proton (g ) in methyl lactate (~4.30 ppm). This may seem counterintuitive as the benzyl group is electron-withdrawing. However, the hydroxyl proton in methyl lactate can participate in hydrogen bonding, which can influence the electronic environment and lead to a more deshielded methine proton.
The methyl protons (f and j ) in both molecules appear at a very similar chemical shift (~1.40 ppm), indicating that the substituent on the alpha-oxygen has a minimal long-range effect on their chemical environment.
The broad singlet for the hydroxyl proton (i ) in methyl lactate is a key distinguishing feature and is absent in the spectrum of the benzylated compound.
Influence of the Benzyloxy Group vs. an Ethyl Group (Methyl 2-(benzyloxy)propanoate vs. Methyl Propanoate):
The ¹H NMR spectrum of methyl propanoate is significantly simpler, lacking the aromatic and benzylic signals.[6]
The protons alpha to the carbonyl group in methyl propanoate are on a methylene group (l , ~2.30 ppm), whereas in methyl 2-(benzyloxy)propanoate, this position is a methine proton (d , ~4.10 ppm) directly attached to an oxygen atom. This additional oxygen atom causes a significant downfield shift of proton d .
The upfield region of the methyl propanoate spectrum shows a classic ethyl group pattern: a quartet (l ) and a triplet (m ).[6] In contrast, the aliphatic region of the methyl 2-(benzyloxy)propanoate spectrum shows a quartet (d ) and a doublet (f ), indicative of a CH-CH₃ moiety.
Experimental Protocols
General ¹H NMR Spectroscopy Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the analyte (e.g., methyl 2-(benzyloxy)propanoate) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 400 MHz or higher for better resolution).
Parameters: Use standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton signals.
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
Conclusion
The ¹H NMR spectrum of methyl 2-(benzyloxy)propanoate is a rich source of structural information that can be definitively assigned through an understanding of fundamental NMR principles. By comparing its spectrum to those of methyl lactate and methyl propanoate, the specific influences of the benzyloxy group—namely the introduction of aromatic and diastereotopic benzylic proton signals and the significant deshielding of the alpha-methine proton—are clearly elucidated. This comparative approach not only aids in the confident identification of the target molecule but also deepens the analyst's understanding of structure-spectrum correlations, a critical skill for researchers in drug development and organic synthesis.
References
Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]
Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
Learning Science. (2021, September 5). NMR spectrum of methyl propanoate [Video]. YouTube. Retrieved from [Link]
Yeast Metabolome Database. (n.d.). Methyl-2-methylpropanoate (YMDB01748). Retrieved from [Link]
PubChem. (n.d.). (R)-methyl 2-(benzyloxy)propanoate. Retrieved from [Link]
MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved from [Link]
Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
ResearchGate. (n.d.). (a) ¹H NMR spectra showing the methyl resonance of lactate around 1.3 ppm.... Retrieved from [Link]
ResearchGate. (n.d.). 1H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]
PubChem. (n.d.). Methyl Lactate. Retrieved from [Link]
A Comparative Guide to the Stability of Methyl 2-(benzyloxy)propanoate and Methyl 2-(tert-butoxy)propanoate
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of synthetic efficiency and success. The...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is a critical determinant of synthetic efficiency and success. The stability of these groups under a variety of reaction conditions dictates their suitability for a given synthetic strategy. This guide provides an in-depth, objective comparison of the stability of two commonly employed protected forms of methyl lactate: Methyl 2-(benzyloxy)propanoate and Methyl 2-(tert-butoxy)propanoate. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Role of Benzyl and Tert-Butyl Ethers as Protecting Groups
The hydroxyl group is one of the most ubiquitous and reactive functional groups in organic molecules. Its propensity to participate in a wide array of reactions, both as a nucleophile and as a proton donor, often necessitates its temporary masking or "protection" to prevent unwanted side reactions during a synthetic sequence. The benzyl (Bn) and tert-butyl (t-Bu) ethers are two of the most well-established and widely utilized protecting groups for alcohols.
The choice between a benzyl and a tert-butyl ether is not arbitrary; it is a strategic decision based on the planned synthetic route and the chemical environment the molecule will be subjected to. The fundamental difference in their stability profiles, which will be elaborated upon in this guide, arises from the distinct electronic and steric properties of the benzyl and tert-butyl groups.
Comparative Stability Analysis
The stability of Methyl 2-(benzyloxy)propanoate and Methyl 2-(tert-butoxy)propanoate will be evaluated across three key domains: acidic conditions, basic conditions, and thermal stress.
Acidic Stability: A Tale of Two Mechanisms
The most significant divergence in the stability of these two compounds is observed under acidic conditions. This difference is a direct consequence of the distinct mechanisms by which the ether linkage is cleaved.
Methyl 2-(tert-butoxy)propanoate exhibits marked lability in the presence of even moderate acids.[1] The cleavage proceeds through a unimolecular (SN1) mechanism, which is initiated by the protonation of the ether oxygen. The subsequent departure of the relatively stable tert-butyl carbocation is the rate-determining step. This carbocation is stabilized by hyperconjugation from the three methyl groups, making its formation energetically favorable.[2][3] Consequently, Methyl 2-(tert-butoxy)propanoate is readily deprotected under mild acidic conditions, such as with trifluoroacetic acid (TFA) at room temperature or even with weaker acids like aqueous phosphoric acid.[4][5]
Methyl 2-(benzyloxy)propanoate , in contrast, displays significantly greater stability in acidic media.[6][7] As a primary ether, its cleavage under acidic conditions is constrained to a bimolecular (SN2) pathway.[3][8] This mechanism involves the nucleophilic attack of a counter-ion on the benzylic carbon of the protonated ether. This process requires harsher conditions, typically involving strong acids like HBr or BCl3, and often elevated temperatures, to proceed at a reasonable rate.[3] The benzyl group's stability to a wide range of acidic conditions makes it a preferred protecting group when acidic steps are required elsewhere in the synthetic sequence.[9]
Table 1: Comparative Stability under Acidic Conditions
Compound
Reagent
Typical Conditions
Cleavage Mechanism
Relative Stability
Methyl 2-(tert-butoxy)propanoate
Trifluoroacetic Acid (TFA)
DCM, 0°C to RT
SN1
Low
Aqueous Acetic Acid
RT to 50°C
SN1
Low
Aqueous Phosphoric Acid
Mild conditions
SN1
Low
Methyl 2-(benzyloxy)propanoate
Trifluoroacetic Acid (TFA)
Stable at RT
-
High
HBr
Acetic Acid, heat
SN2
Moderate
BCl3
DCM, -78°C to RT
Lewis Acid-assisted SN2
Moderate
Basic and Nucleophilic Stability: A Realm of General Resilience
Both Methyl 2-(benzyloxy)propanoate and Methyl 2-(tert-butoxy)propanoate demonstrate excellent stability under a wide range of basic and nucleophilic conditions. Ethers, in general, are unreactive towards bases and common nucleophiles.[10] This robustness allows for a variety of chemical transformations, such as ester saponification, amide bond formation, and reactions involving organometallic reagents, to be performed on other parts of the molecule without affecting the protected hydroxyl group.
It is important to note that while the ether linkages are stable, the methyl ester functionality in both molecules is susceptible to hydrolysis under basic conditions (saponification).
Table 2: Comparative Stability under Basic and Nucleophilic Conditions
Compound
Reagent
Typical Conditions
Ether Stability
Methyl 2-(tert-butoxy)propanoate
NaOH, KOH (aq.)
RT to reflux
High
Grignard Reagents (RMgX)
THF, 0°C to RT
High
Lithium Diisopropylamide (LDA)
THF, -78°C
High
Methyl 2-(benzyloxy)propanoate
NaOH, KOH (aq.)
RT to reflux
High
Grignard Reagents (RMgX)
THF, 0°C to RT
High
Lithium Diisopropylamide (LDA)
THF, -78°C
High
Thermal Stability: Considerations for High-Temperature Processes
The thermal stability of a protecting group can be a crucial factor in processes that require elevated temperatures, such as distillations or certain high-temperature reactions.
Methyl 2-(benzyloxy)propanoate is expected to possess good thermal stability. Studies on various benzyl ethers have shown them to be stable at temperatures well above 200°C.[11] The strength of the benzylic C-O bond contributes to this thermal robustness.
Methyl 2-(tert-butoxy)propanoate , on the other hand, is susceptible to thermal decomposition. The mechanism of decomposition is an elimination reaction (E1), analogous to the acid-catalyzed cleavage, where the molecule fragments into isobutylene and methyl lactate. Studies on tert-butyl methyl ether have shown that it undergoes thermal decomposition in the gas phase at temperatures between 433-495°C.[12] While this is a high temperature, it indicates a lower thermal stability compared to benzyl ethers.
Table 3: Comparative Thermal Stability
Compound
Onset of Decomposition
Decomposition Products
Relative Stability
Methyl 2-(tert-butoxy)propanoate
Lower Temperature
Methyl lactate, Isobutylene
Lower
Methyl 2-(benzyloxy)propanoate
Higher Temperature
Complex mixture
Higher
Experimental Protocols for Stability Assessment
To provide a practical framework for evaluating the stability of these compounds, the following detailed experimental protocols are presented. These protocols are designed as self-validating systems, with clear endpoints and analytical methods for assessing the integrity of the starting material.
Protocol 1: Assessment of Acidic Stability
Objective: To compare the rate of cleavage of Methyl 2-(benzyloxy)propanoate and Methyl 2-(tert-butoxy)propanoate under mild acidic conditions.
Materials:
Methyl 2-(benzyloxy)propanoate
Methyl 2-(tert-butoxy)propanoate
Dichloromethane (DCM), anhydrous
Trifluoroacetic acid (TFA)
Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Gas Chromatography-Mass Spectrometry (GC-MS) instrumentation
Procedure:
Prepare two separate 0.1 M solutions of Methyl 2-(benzyloxy)propanoate and Methyl 2-(tert-butoxy)propanoate in anhydrous DCM in two round-bottom flasks equipped with magnetic stir bars.
At room temperature (25°C), add 1 equivalent of TFA to each flask while stirring.
Monitor the progress of the reaction at regular time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr) by TLC.
For TLC analysis, withdraw a small aliquot of the reaction mixture, quench it with a drop of saturated sodium bicarbonate solution, and spot it on a TLC plate.
Elute the TLC plate with an appropriate solvent system (e.g., 20% ethyl acetate in hexanes).
Visualize the spots under UV light (254 nm) and by staining with a suitable agent (e.g., potassium permanganate). The appearance of a new, more polar spot corresponding to methyl lactate will indicate deprotection.
For quantitative analysis, at each time point, withdraw a 100 µL aliquot, quench with 1 mL of saturated sodium bicarbonate solution, extract with 1 mL of DCM, and dry the organic layer over anhydrous sodium sulfate.
Analyze the organic layer by GC-MS to determine the ratio of the starting material to the deprotected product (methyl lactate).
Plot the percentage of starting material remaining versus time for both compounds to compare their stability.
Expected Outcome: Methyl 2-(tert-butoxy)propanoate will show significant to complete conversion to methyl lactate within a few hours, while Methyl 2-(benzyloxy)propanoate will remain largely intact even after 24 hours.
Protocol 2: Assessment of Basic Stability (Saponification of the Ester)
Objective: To confirm the stability of the ether linkage in both compounds during the base-mediated hydrolysis of the methyl ester.
Materials:
Methyl 2-(benzyloxy)propanoate
Methyl 2-(tert-butoxy)propanoate
Methanol
1 M Sodium hydroxide (NaOH) solution
1 M Hydrochloric acid (HCl) solution
Ethyl acetate
Anhydrous magnesium sulfate
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
Dissolve 1 mmol of Methyl 2-(benzyloxy)propanoate in 10 mL of methanol in a round-bottom flask.
Add 1.2 mL of 1 M NaOH solution (1.2 equivalents).
Stir the reaction mixture at room temperature for 4 hours.
Monitor the reaction by TLC until the starting material is consumed.
After completion, neutralize the reaction mixture with 1 M HCl to pH ~3.
Extract the product with ethyl acetate (3 x 15 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Analyze the resulting product, 2-(benzyloxy)propanoic acid, by 1H NMR and 13C NMR to confirm that the benzyl ether linkage is intact.
Repeat steps 1-8 with Methyl 2-(tert-butoxy)propanoate to yield 2-(tert-butoxy)propanoic acid.
Expected Outcome: In both cases, the methyl ester will be cleanly hydrolyzed to the corresponding carboxylic acid, with the benzyl and tert-butyl ether protecting groups remaining intact, thus demonstrating their stability to basic conditions.
Mechanistic Insights and Visualizations
To further elucidate the differing stability of these two protecting groups, the following diagrams illustrate their cleavage mechanisms under acidic conditions.
Caption: SN2 cleavage of the benzyl ether.
Conclusion and Strategic Recommendations
The choice between Methyl 2-(benzyloxy)propanoate and Methyl 2-(tert-butoxy)propanoate as a protected form of methyl lactate is a critical decision that hinges on the planned synthetic pathway.
Methyl 2-(tert-butoxy)propanoate is the ideal choice when mild acidic deprotection is desired at a late stage of the synthesis. Its high stability to basic and nucleophilic reagents allows for a wide range of transformations prior to its removal. [13]However, its lability towards acids necessitates careful planning to avoid premature deprotection.
Methyl 2-(benzyloxy)propanoate offers a more robust protecting group strategy, withstanding a broader range of acidic conditions. [1][6]This makes it suitable for syntheses that involve acidic reaction steps. Its removal, however, requires more stringent conditions, most commonly catalytic hydrogenolysis, which may not be compatible with other functional groups in the molecule, such as alkenes or alkynes.
By understanding the fundamental differences in their stability, rooted in their distinct cleavage mechanisms, researchers can strategically employ these valuable protecting groups to navigate complex synthetic challenges with greater precision and efficiency.
References
Benchchem. A Comparative Analysis of Benzyl and Tert-Butyl Ester Protection for Threonine in Chemical Synthesis.
Comparative Analysis: NMR Shift Differences Between Methyl Lactate and Methyl 2-(benzyloxy)propanoate
Executive Summary This guide provides a technical comparison of the Nuclear Magnetic Resonance (NMR) spectral signatures of Methyl Lactate (substrate) and its protected derivative, Methyl 2-(benzyloxy)propanoate (product...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of the Nuclear Magnetic Resonance (NMR) spectral signatures of Methyl Lactate (substrate) and its protected derivative, Methyl 2-(benzyloxy)propanoate (product).
The conversion of the secondary hydroxyl group to a benzyl ether is a critical protection step in chiral pool synthesis. The definitive validation of this transformation relies not merely on the appearance of aromatic signals, but on the specific observation of diastereotopic benzylic protons . Due to the adjacent chiral center at C2, the benzylic methylene protons (
) become magnetically non-equivalent, splitting into a distinct AB system (two doublets) rather than a singlet. This guide details these spectral phenomena to ensure accurate reaction monitoring and product verification.
Structural Transformation & Logic
The following diagram illustrates the chemical transformation and the logic flow for NMR-based verification.
Figure 1: Reaction pathway and critical NMR diagnostic checkpoints for validating benzylation.
Comparative NMR Data (CDCl₃)
The following tables summarize the chemical shifts. Note that values may vary slightly based on concentration and temperature (
).
Table 1: ¹H NMR Shift Comparison (400 MHz)
Proton Assignment
Methyl Lactate ( ppm)
Methyl 2-(benzyloxy)propanoate ( ppm)
Shift Trend ()
Multiplicity & Coupling
Methyl (Side chain)
1.43
1.44
Doublet ()
Methoxy (-OCH₃)
3.79
3.75
Singlet
Alpha-H (C2-H)
4.29
4.07
Quartet ()
Hydroxyl (-OH)
~2.80 (broad)
Absent
N/A
Broad Singlet (variable)
Benzylic (-CH₂Ph)
Absent
4.45 & 4.68
NEW
AB System ()
Aromatic (Ph)
Absent
7.25 – 7.38
NEW
Multiplet
Table 2: ¹³C NMR Shift Comparison (100 MHz)
Carbon Assignment
Methyl Lactate ( ppm)
Methyl 2-(benzyloxy)propanoate ( ppm)
Notes
Carbonyl (C=O)
176.1
173.8
Ester carbonyl shifts upfield slightly.
Alpha-Carbon (C2)
66.8
74.5
Significant Deshielding (+7.7 ppm) due to ether formation.
Methoxy (-OCH₃)
52.4
52.0
Minimal change.
Methyl (Side chain)
20.4
18.7
Slight shielding effect.
Benzylic (-CH₂Ph)
Absent
72.1
Diagnostic methylene signal.
Aromatic (Ipso)
Absent
137.6
Quaternary aromatic carbon.
Aromatic (Ar-C)
Absent
127.8 - 128.4
Typical phenyl pattern.
Expert Insight: The Diastereotopic Effect
The most common error in analyzing the spectrum of Methyl 2-(benzyloxy)propanoate is expecting the benzylic protons (
) to appear as a singlet.
Why they split:
Because the adjacent carbon (C2) is a chiral center, the two protons on the benzylic carbon are diastereotopic . They exist in different magnetic environments and cannot be interconverted by rotation.
Observation: You will observe an AB quartet (essentially two "leaning" doublets) centered around 4.5 ppm with a large geminal coupling constant (
).
Validation: If you see a singlet at this position, suspect racemization of the starting material or accidental isochrony (unlikely in CDCl₃).
Experimental Protocol: High-Integrity Benzylation
To generate the data described above without racemizing the chiral center, the Silver Oxide (
) method is recommended over strong bases like Sodium Hydride (NaH).
Materials
Methyl (S)-lactate (1.0 equiv)
Benzyl bromide (BnBr) (1.2 equiv)
Silver(I) oxide (
) (1.5 equiv)
Solvent: Ethyl Acetate (EtOAc) or DCM (Anhydrous)
Step-by-Step Workflow
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve Methyl Lactate in anhydrous EtOAc ().
Addition: Add freshly pulverized
in one portion. The suspension will be black/brown.
Activation: Add Benzyl bromide dropwise via syringe.
Reaction: Stir vigorously at room temperature for 16–24 hours. Note: Vigorous stirring is crucial as this is a heterogeneous reaction.
Monitoring: Aliquot
, filter through a cotton plug, dilute with , and acquire ¹H NMR.
Success Criteria: Disappearance of the quartet at 4.29 ppm and appearance of the quartet at 4.07 ppm + AB system at 4.45/4.68 ppm.
Workup: Filter the mixture through a pad of Celite to remove silver salts. Rinse with EtOAc.
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc 9:1).
References
Spectral Database for Organic Compounds (SDBS).SDBS No. 3065 (Methyl Lactate). National Institute of Advanced Industrial Science and Technology (AIST).
Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[2]
Methyl 2-(benzyloxy)propanoate: Comprehensive Disposal & Handling Guide
[1][2] Executive Summary & Immediate Action Methyl 2-(benzyloxy)propanoate (CAS: 77287-11-7 for S-isomer; 115458-99-6 for R-isomer) is a chiral ester intermediate used frequently in asymmetric synthesis.[1] While not cla...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Immediate Action
Methyl 2-(benzyloxy)propanoate (CAS: 77287-11-7 for S-isomer; 115458-99-6 for R-isomer) is a chiral ester intermediate used frequently in asymmetric synthesis.[1] While not classified as an "acutely toxic" P-listed waste by the EPA, it presents specific hazards due to its ester functionality and benzyl ether moiety .
Core Disposal Directive:
Primary Stream: High BTU Organic Waste (Incineration).
Critical Hazard: As a benzyl ether, this compound possesses a latent risk of peroxide formation upon prolonged storage and air exposure.
Prohibited: Do NOT dispose of down sink drains or via evaporation.
Chemical Profile & Hazard Identification
Understanding the molecular behavior is the first step to safe disposal. This compound combines a hydrolyzable ester with an oxidizable ether.
Property
Data
Operational Implication
CAS Number
77287-11-7 (S) / 115458-99-6 (R)
Use for waste manifesting and inventory tracking.[1]
Molecular Formula
C₁₁H₁₄O₃
Organic backbone suitable for thermal destruction.[1]
PPE must include nitrile gloves and safety goggles.[1]
Hazard Statements
H302 (Harmful if swallowed) H315 (Skin Irritant) H319 (Eye Irritant)
Spill cleanup requires immediate neutralization of contact risks.[1]
Flash Point
>110°C (Estimated)
Combustible.[1] Classify as "Non-RCRA Regulated" unless mixed with flammable solvents (D001).
Pre-Disposal: Handling & Segregation Strategy
Expertise Insight: The presence of the benzyloxy group introduces a stability variable. Benzyl ethers are generally stable but can form peroxides over years of storage in non-air-tight containers. Before disposal of old inventory, a peroxide test is a mandatory self-validating safety step.
Protocol A: Peroxide Validation (For Containers >1 Year Old)
Visual Inspection: Check for crystal formation around the cap (a sign of severe peroxidation). If crystals are present, DO NOT OPEN . Contact EHS immediately.
Test: If liquid is clear, use a starch-iodide strip.
Manifesting: If the flashpoint is >60°C (140°F), it technically does not meet the RCRA D001 definition. However, best practice dictates managing it as "Non-Regulated Organic Liquid" sent for fuel blending/incineration.
Quenching: Ensure no active reagents (e.g., hydrides, strong acids) remain in the mixture.
Solvent Compatibility:
If dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .
If dissolved in Ethyl Acetate/Hexanes : Dispose in Non-Halogenated Waste .
pH Check: Ensure the waste stream is pH 5–9. Strong acids/bases can catalyze the hydrolysis of the ester, potentially heating the waste drum. Neutralize if necessary.
Emergency Spill Response Protocol
Trustworthiness: This protocol relies on the principle of containment followed by neutralization.
Immediate Actions:
Evacuate: Clear the immediate area of non-essential personnel.
PPE Up: Don nitrile gloves (double layer recommended), lab coat, and safety goggles.
Ventilate: Open fume hoods or local exhaust.
Cleanup Workflow:
Figure 2: Spill Response Decision Matrix. Prioritize EHS contact for large spills to ensure ventilation adequacy.
Regulatory Compliance & Codes
US EPA (RCRA):
P-List/U-List: Not listed.
Characteristic Waste: Likely D001 (Ignitable) if mixed with flammable solvents. If pure and FP >60°C, it is not D001 but must still be treated as chemical waste.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12692226, Methyl 2-(benzyloxy)propanoate. Retrieved from [Link][4][1]
US Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link][1]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Personal protective equipment for handling Methyl 2-(benzyloxy)propanoate
A Researcher's Guide to Safely Handling Methyl 2-(benzyloxy)propanoate Navigating the specific handling requirements of specialty chemicals is paramount for ensuring both personal safety and the integrity of your researc...
Author: BenchChem Technical Support Team. Date: February 2026
A Researcher's Guide to Safely Handling Methyl 2-(benzyloxy)propanoate
Navigating the specific handling requirements of specialty chemicals is paramount for ensuring both personal safety and the integrity of your research. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of Methyl 2-(benzyloxy)propanoate, a chiral building block often utilized in the synthesis of pharmaceuticals and other bioactive molecules. [1]
For professionals in drug development and chemical synthesis, understanding the causality behind safety protocols is as crucial as the protocols themselves. This document moves beyond a simple checklist, offering a scientifically grounded rationale for each recommendation, ensuring a culture of safety and excellence in your laboratory.
Respiratory Irritation: May cause respiratory irritation.[2][3][4]
Based on these potential hazards, a comprehensive risk assessment is the foundational step before any handling of the material. This involves evaluating the specific quantities being used, the nature of the experimental procedures, and the existing engineering controls in your laboratory.
Inferred Hazard Communication:
Hazard Category
Classification
Precautionary Statement
Health
Skin Irritant, Eye Irritant, Respiratory Irritant
Avoid contact with skin and eyes. Do not breathe dust, fume, gas, mist, vapors, or spray.[2][3][5]
Flammability
Not Classified (based on similar compounds)
Keep away from heat, sparks, open flames, and hot surfaces.[4]
Reactivity
Not Classified (based on similar compounds)
Stable under recommended storage conditions.
Note: This table is based on data from structurally related compounds and should be used as a guideline. Always consult the supplier-specific SDS if available.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for mitigating the risks associated with handling Methyl 2-(benzyloxy)propanoate. The minimum required PPE should always be worn when there is any potential for exposure.[6][7]
Core PPE Requirements:
Eye and Face Protection: Chemical splash goggles are mandatory to protect against potential splashes that can cause serious eye irritation.[8][9] In procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[8][10]
Skin and Body Protection: A standard laboratory coat should be worn at all times to protect the skin and clothing from accidental contact.[8][9][10] For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.
Hand Protection: Nitrile gloves are the preferred choice for incidental contact, offering good resistance to a variety of chemicals.[7][9] It is crucial to change gloves immediately if they become contaminated. For prolonged contact or in the case of a spill, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation before use.
Advanced PPE Considerations:
Respiratory Protection: While handling small quantities in a well-ventilated fume hood should not require respiratory protection, a risk assessment may indicate its necessity for larger quantities or in situations where ventilation is inadequate. If a respirator is required, a NIOSH-approved model should be selected, and users must be properly fit-tested and trained.
Operational Plan: From Receipt to Use
A systematic approach to the handling and storage of Methyl 2-(benzyloxy)propanoate is essential for maintaining a safe laboratory environment.
Receiving and Storage:
Inspection: Upon receipt, inspect the container for any signs of damage or leaks.
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The container should be kept tightly closed when not in use.[2][4]
Handling Procedures:
All manipulations of Methyl 2-(benzyloxy)propanoate should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]
Step-by-Step Handling Protocol:
Preparation: Before starting work, ensure that the fume hood is functioning correctly and that all necessary PPE is donned.
Dispensing: Carefully dispense the required amount of the chemical, avoiding the generation of dust or aerosols.
Reaction Setup: When setting up reactions, ensure that all glassware is properly secured and that the apparatus is designed to contain the chemical safely.
Post-Handling: After use, decontaminate any surfaces that may have come into contact with the chemical and wash hands thoroughly.[2]
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Characterization:
Methyl 2-(benzyloxy)propanoate and any materials contaminated with it should be considered hazardous waste.
Disposal Procedures:
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
Containerization: Collect all waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name and associated hazards.
Removal: Arrange for the disposal of the hazardous waste through your institution's designated waste management provider.[4] Never dispose of this chemical down the drain or in the regular trash.[2][4]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Emergency Situation
Immediate Action
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
Skin Contact
Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.
Inhalation
Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion
Do NOT induce vomiting.[2][4] Rinse mouth with water and seek immediate medical attention.
Spill
Evacuate the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete.
Visualizing the Safety Workflow
To further clarify the procedural flow for handling Methyl 2-(benzyloxy)propanoate, the following diagram illustrates the key decision points and safety measures from initial receipt to final disposal.
Caption: Workflow for the safe handling of Methyl 2-(benzyloxy)propanoate.
References
Carl ROTH. Safety Data Sheet: 2-Methylbenzoic acid. [Link]
Hillyard Industries. Material Safety Data Sheet. [Link]
Westlab. Comprehensive Guide to Lab PPE (Personal Protective Equipment). Published July 14, 2023. [Link]
Microbe Online. Personal Protective Equipment (PPE) Used in the Laboratory. Published June 7, 2022. [Link]
National Center for Biotechnology Information. "Methyl 3-(benzyloxy)propanoate" PubChem Compound Summary for CID 249712. [Link]
The University of Alabama in Huntsville. UAH Laboratory Personal Protective Equipment. [Link]
The University of Arizona. Personal Protective Equipment Selection Guide. Published July 22, 2015. [Link]
Creative Safety Supply. HMIS vs NFPA Labels: What's the Difference?. [Link]
Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Published July 30, 2009. [Link]
Chemos GmbH & Co.KG. Safety Data Sheet: (R)-(+)-2-Benzyloxypropionic acid. [Link]